molecular formula C28H22BrNO7S B15565848 D77

D77

Numéro de catalogue: B15565848
Poids moléculaire: 596.4 g/mol
Clé InChI: UZYMVECXXFVCGS-MXAYSNPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D77 is a useful research compound. Its molecular formula is C28H22BrNO7S and its molecular weight is 596.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrNO7S/c1-2-36-23-12-20(21(29)14-24(23)37-16-17-8-10-19(11-9-17)27(33)34)13-25-26(32)30(28(35)38-25)15-22(31)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3,(H,33,34)/b25-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYMVECXXFVCGS-MXAYSNPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of D77, a Novel Anti-HIV-1 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound D77 is a novel benzoic acid derivative that has demonstrated potent anti-HIV-1 activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of the critical interaction between the HIV-1 integrase (IN) and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). This guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

The integration of the viral genome into the host cell's chromosome is an indispensable step in the replication cycle of the Human Immunodeficiency Virus type 1 (HIV-1). This process is mediated by the viral enzyme integrase (IN). For efficient integration, HIV-1 IN relies on cellular cofactors, with LEDGF/p75 being a crucial host protein that tethers the viral pre-integration complex (PIC) to the chromatin. The interaction between IN and LEDGF/p75 represents a validated and attractive target for the development of new antiretroviral drugs.

This compound, a benzoic acid derivative, has emerged as a promising small molecule inhibitor that specifically targets the IN-LEDGF/p75 interaction. By disrupting this vital protein-protein interaction, this compound effectively inhibits HIV-1 replication, offering a distinct mechanism of action compared to many existing antiretroviral agents.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of HIV-1 integrase. Its primary mechanism of action is the disruption of the interaction between the catalytic core domain (CCD) of HIV-1 integrase and the integrase binding domain (IBD) of the cellular cofactor LEDGF/p75.

Molecular modeling and experimental data have revealed that this compound binds to a pocket at the dimer interface of the HIV-1 IN CCD.[1] This binding site is in close proximity to the binding site of LEDGF/p75. The presence of this compound in this pocket creates a steric hindrance, physically preventing the association of LEDGF/p75 with the integrase enzyme.[2]

Furthermore, the binding of this compound has been shown to reduce the flexibility of a key region (residues 150-167) within the integrase enzyme.[2] This conformational change likely further contributes to the disruption of the IN-LEDGF/p75 complex. Site-directed mutagenesis studies have identified tryptophan 131 (W131) and glutamic acid 170 (E170) as indispensable residues for the high-affinity binding of this compound to HIV-1 integrase.[2]

By preventing the formation of the IN-LEDGF/p75 complex, this compound effectively disrupts the tethering of the viral PIC to the host chromatin, a critical step for targeted and efficient integration of the viral DNA. This ultimately leads to the inhibition of HIV-1 replication.

Signaling Pathway and Inhibitory Action

The following diagram illustrates the HIV-1 integration pathway and the inhibitory effect of this compound.

HIV_Integration_Pathway HIV-1 Integration Pathway and this compound Inhibition cluster_virus HIV-1 Life Cycle (Early Stage) cluster_host_cell Host Cell vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC IN HIV-1 Integrase IN->PIC associates with LEDGF LEDGF/p75 PIC->LEDGF interacts with Integration Viral DNA Integration PIC->Integration leads to Chromatin Host Chromatin LEDGF->Chromatin tethers to This compound This compound This compound->IN

Figure 1: HIV-1 Integration Pathway and this compound Inhibition

Quantitative Data

The following table summarizes the available quantitative data for the anti-HIV-1 activity of this compound.

Parameter Cell Line Value Unit
EC50 (HIV-1 IIIB Replication)MT-423.8µg/mL
EC50 (HIV-1 IIIB Replication)C81665.03µg/mL

Experimental Protocols

Detailed experimental protocols for the assays used to characterize the mechanism of action of this compound are provided below. These are representative protocols based on standard methodologies in the field.

Anti-HIV-1 Replication Assay (MT-4 and C8166 Cells)

This assay is used to determine the effective concentration of this compound required to inhibit HIV-1 replication in susceptible human T-cell lines.

Materials:

  • MT-4 or C8166 cells

  • HIV-1 laboratory strain (e.g., IIIB)

  • This compound compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

Antiviral_Assay_Workflow start Start prep_cells Prepare MT-4/C8166 cell suspension start->prep_cells prep_this compound Prepare serial dilutions of this compound start->prep_this compound add_cells Add cells to 96-well plate prep_cells->add_cells add_this compound Add this compound dilutions to wells prep_this compound->add_this compound add_cells->add_this compound add_virus Infect cells with HIV-1 add_this compound->add_virus incubate Incubate for 4-5 days at 37°C add_virus->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant p24_elisa Quantify p24 antigen using ELISA collect_supernatant->p24_elisa analyze Calculate EC50 value p24_elisa->analyze end End analyze->end

Figure 2: Workflow for Anti-HIV-1 Replication Assay

Protocol:

  • Cell Preparation: Culture MT-4 or C8166 cells in complete medium to ensure they are in the logarithmic growth phase. On the day of the assay, adjust the cell concentration to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of dilutions of this compound in culture medium. A typical starting concentration might be 100 µg/mL, followed by serial 2-fold or 3-fold dilutions. Include a "no drug" control.

  • Assay Plating:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of the diluted this compound to the corresponding wells in triplicate.

    • Add 50 µL of a pre-titered dilution of the HIV-1 virus stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be low (e.g., 0.01) to allow for multiple rounds of replication.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication: After the incubation period, collect the cell-free supernatant from each well. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the "no drug" control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and HIV-1 integrase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant HIV-1 integrase

  • This compound compound

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Workflow Diagram:

SPR_Workflow start Start prep_chip Prepare and activate sensor chip start->prep_chip immobilize_in Immobilize HIV-1 Integrase on chip prep_chip->immobilize_in prep_this compound Prepare serial dilutions of this compound (analyte) immobilize_in->prep_this compound inject_this compound Inject this compound over the sensor surface prep_this compound->inject_this compound measure_binding Measure binding response (RU) inject_this compound->measure_binding regenerate Regenerate sensor surface measure_binding->regenerate regenerate->inject_this compound Repeat for each concentration analyze Analyze sensorgrams to determine Kd regenerate->analyze end End analyze->end

Figure 3: Workflow for Surface Plasmon Resonance (SPR) Assay

Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject a solution of recombinant HIV-1 integrase over the activated surface to covalently immobilize the protein.

    • Deactivate any remaining active groups on the surface with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the this compound solutions sequentially over the sensor surface containing the immobilized integrase, starting with the lowest concentration.

    • Monitor the binding in real-time by measuring the change in the surface plasmon resonance signal (measured in Resonance Units, RU).

  • Regeneration: After each this compound injection, regenerate the sensor surface by injecting a solution that disrupts the integrase-D77 interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes into the HIV-1 integrase protein to identify residues critical for this compound binding.

Materials:

  • Expression vector containing the wild-type HIV-1 integrase gene

  • Mutagenic primers containing the desired nucleotide changes (for W131A and E170A)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Workflow Diagram:

Mutagenesis_Workflow start Start design_primers Design mutagenic primers (W131A, E170A) start->design_primers pcr Perform PCR with mutagenic primers and WT plasmid design_primers->pcr dpni_digest Digest parental methylated DNA with DpnI pcr->dpni_digest transform Transform mutated plasmid into E. coli dpni_digest->transform select_colonies Select and grow colonies transform->select_colonies isolate_plasmid Isolate and sequence plasmid to confirm mutation select_colonies->isolate_plasmid express_protein Express and purify mutant IN protein isolate_plasmid->express_protein binding_assay Perform binding/activity assays (e.g., SPR, antiviral assay) express_protein->binding_assay end End binding_assay->end

Figure 4: Workflow for Site-Directed Mutagenesis

Protocol:

  • Mutagenesis:

    • Perform PCR using an expression plasmid containing the wild-type HIV-1 integrase gene as a template and mutagenic primers that introduce the desired mutations (e.g., W131A, E170A).

    • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation and Selection:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Select for transformed cells and isolate the plasmid DNA from individual colonies.

  • Verification: Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Protein Expression and Purification: Express the mutant integrase proteins in a suitable expression system (e.g., E. coli) and purify them.

  • Functional Analysis: Characterize the binding of this compound to the mutant integrase proteins using SPR or assess the inhibitory activity of this compound against viruses carrying the mutant integrase using the antiviral replication assay. A significant increase in the Kd or EC50 value for the mutant compared to the wild-type indicates that the mutated residue is important for this compound's activity.

Conclusion

This compound represents a promising class of anti-HIV-1 inhibitors with a distinct mechanism of action that targets the host-pathogen interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. By binding to the integrase dimer interface and sterically hindering the association with LEDGF/p75, this compound effectively disrupts a critical step in viral replication. The quantitative data, though limited, demonstrates its potent antiviral activity in cell-based assays. The experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of this compound and other inhibitors that target this important viral-host interface. Further studies to elucidate the precise binding kinetics and to obtain more extensive quantitative data will be crucial for the continued development of this compound as a potential therapeutic agent.

References

D77: A Novel Inhibitor of the HIV-1 Integrase-LEDGF/p75 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The interaction between the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) and the host-cell transcriptional coactivator, Lens Epithelium-Derived Growth Factor (LEDGF/p75), is critical for the targeted integration of the viral genome into the host chromatin. This protein-protein interaction represents a validated and highly attractive target for the development of novel antiretroviral therapies. This document provides a detailed technical overview of D77, a benzoic acid derivative identified as a potent inhibitor of the IN-LEDGF/p75 interaction. We consolidate the available quantitative data, provide detailed experimental methodologies for key assays, and present visual diagrams of the core mechanisms and workflows to support further research and development in this area.

Introduction: Targeting a Critical Host-Virus Interaction

HIV-1 replication is dependent on the successful integration of a DNA copy of its viral RNA genome into the host cell's chromosomes. This process is catalyzed by the viral enzyme integrase (IN). IN performs two key catalytic activities: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host DNA.

Crucially, for efficient and targeted integration into transcriptionally active regions of the chromatin, HIV-1 IN hijacks the cellular protein LEDGF/p75. LEDGF/p75 acts as a molecular tether, binding simultaneously to IN via its C-terminal Integrase Binding Domain (IBD) and to chromatin through its N-terminal PWWP domain. This tethering mechanism ensures the viral pre-integration complex (PIC) is guided to favorable locations for integration, a vital step for productive viral replication.

The absolute requirement of the IN-LEDGF/p75 interaction for efficient viral replication has made its disruption a key strategy for a new class of anti-HIV drugs. Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, inhibitors of this protein-protein interaction (PPI) offer a distinct mechanism of action, potentially avoiding cross-resistance with existing drug classes. This compound, a specific benzoic acid derivative, has emerged as a first-in-class small molecule that effectively targets this interface.

The this compound Mechanism of Action

This compound, chemically identified as 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid, functions by directly interfering with the binding of LEDGF/p75 to a conserved pocket on the HIV-1 integrase catalytic core domain dimer.

Molecular modeling and mutagenesis studies have indicated that this compound occupies the LEDGF/p75 binding site on the integrase dimer.[1] This binding pocket is located near the IN dimer interface and involves key residues such as W131 and E170, which are indispensable for ligand binding.[1] By occupying this pocket, this compound creates a steric hindrance, physically preventing the IBD of LEDGF/p75 from engaging with the integrase enzyme. This disruption effectively uncouples the viral integration machinery from its chromatin tether, leading to potent antiretroviral activity.

dot

D77_Mechanism Figure 1: Mechanism of this compound Inhibition cluster_0 Normal HIV-1 Integration Pathway cluster_1 Inhibition by this compound HIV_IN HIV-1 Integrase (IN) LEDGF LEDGF/p75 HIV_IN->LEDGF Binds to IBD Chromatin Host Chromatin LEDGF->Chromatin Tethers via PWWP This compound This compound HIV_IN_2 HIV-1 Integrase (IN) This compound->HIV_IN_2 Binds to LEDGF pocket LEDGF_2 LEDGF/p75 HIV_IN_2->LEDGF_2 Interaction Blocked

Caption: this compound binds to the LEDGF/p75 pocket on HIV-1 IN, blocking the interaction.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through a series of biochemical and cell-based assays. The following tables summarize the key inhibitory and cytotoxic concentrations determined for this compound.

ParameterValue (µM)Description
IC50 7.5The concentration of this compound required to inhibit 50% of the HIV-1 IN and LEDGF/p75 interaction in a biochemical assay.
Table 1: Biochemical Inhibitory Activity of this compound
ParameterValue (µM)Description
EC50 12.6The concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture (MT-4 cells).
CC50 > 100The concentration of this compound that causes a 50% reduction in the viability of host cells (MT-4 cells).
SI > 7.9The Selectivity Index (CC50/EC50), indicating the therapeutic window of the compound.
Table 2: Antiviral Activity and Cytotoxicity of this compound

Key Experimental Methodologies

Detailed and robust experimental protocols are essential for the evaluation of inhibitors like this compound. The following sections describe standardized methodologies for the key assays used to generate the quantitative data presented above.

AlphaScreen Assay for IN-LEDGF/p75 Interaction Inhibition

This Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used to measure the disruption of the IN-LEDGF/p75 protein-protein interaction by an inhibitor in a high-throughput format.

Principle: Two different bead types, a Donor and an Acceptor bead, are used. The Donor bead is coated with Streptavidin and binds to a biotinylated protein (e.g., LEDGF/p75). The Acceptor bead is coated to bind a tagged protein partner (e.g., His-tagged IN). When the proteins interact, the beads are brought into close proximity (<200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. An inhibitor that disrupts the protein interaction will prevent this energy transfer, causing a decrease in the light signal.

dot

AlphaScreen_Workflow Figure 2: AlphaScreen Experimental Workflow cluster_workflow AlphaScreen Protocol for this compound A 1. Reagent Preparation - Biotin-LEDGF/p75 - His-tagged IN - this compound dilutions B 2. Incubation Mix IN, LEDGF/p75, and this compound. Incubate at RT. A->B C 3. Bead Addition Add Streptavidin-Donor beads and Ni-NTA-Acceptor beads. B->C D 4. Incubation (Dark) Incubate to allow bead binding. C->D E 5. Plate Reading Excite at 680 nm. Read emission at 520-620 nm. D->E F 6. Data Analysis Calculate % Inhibition. Determine IC50 value. E->F

Caption: Workflow for measuring IN-LEDGF/p75 inhibition using AlphaScreen.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM HEPES pH 7.3, 150 mM NaCl, 0.1% BSA, 0.1% Tween-20).

    • Proteins: Dilute biotinylated LEDGF/p75 and His-tagged HIV-1 IN to their final working concentrations in Assay Buffer.

    • Compound: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.

  • Assay Plate Setup:

    • In a 384-well white opaque microplate, add 5 µL of the this compound compound dilution (or DMSO for control wells).

    • Add 5 µL of the His-tagged IN solution to each well.

    • Add 5 µL of the biotinylated LEDGF/p75 solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for protein-inhibitor interaction.

  • Bead Addition:

    • Prepare a suspension of Streptavidin-coated Donor beads and Ni-NTA (Nickel Chelate) Acceptor beads in Assay Buffer according to the manufacturer's instructions. This step should be performed in low light conditions.

    • Add 10 µL of the bead mixture to each well.

  • Final Incubation:

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition:

    • Read the plate using an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_compound - Signal_background)).

    • The IC50 value is determined by plotting the % inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity between an immobilized protein (ligand) and a small molecule (analyte) in solution.

Principle: A protein (HIV-1 IN) is immobilized on the surface of a gold-coated sensor chip. A solution containing the small molecule (this compound) is flowed over the surface. The binding of this compound to IN causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). By analyzing the association and dissociation phases of the binding curve, kinetic parameters (ka, kd) and the dissociation constant (KD) can be determined.

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize recombinant HIV-1 IN onto the surface via amine coupling to a target density (e.g., 10,000-15,000 RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to aid solubility).

    • Inject the this compound solutions over the reference and IN-immobilized flow cells at a constant flow rate. Each injection cycle consists of:

      • Association Phase: Flowing the this compound solution for a defined period (e.g., 120 seconds).

      • Dissociation Phase: Flowing the running buffer alone for a defined period (e.g., 300 seconds).

    • Include several buffer-only injections (blanks) for double referencing.

  • Surface Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove any bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer blank injections from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Antiviral Assay (p24 ELISA)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line (e.g., MT-4). Viral replication is quantified by measuring the amount of the viral core protein p24 produced in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: Cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. After several days of incubation, the amount of new virus produced is determined by measuring the p24 antigen concentration in the supernatant. The EC50 is the drug concentration that inhibits p24 production by 50%. In parallel, the compound's toxicity (CC50) is measured in uninfected cells.

Detailed Protocol:

  • Cell Plating:

    • Seed MT-4 cells into a 96-well microplate at a density of 5 x 10^4 cells per well in cell culture medium.

  • Compound Addition:

    • Prepare serial dilutions of this compound and add them to the appropriate wells. Include a "no drug" control.

  • Virus Infection:

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI). Leave some wells uninfected for the cytotoxicity assay.

  • Incubation:

    • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity Measurement (CC50):

    • On the uninfected plate, add a cell viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's protocol.

    • Calculate the CC50 by plotting cell viability against drug concentration.

  • p24 Measurement (EC50):

    • Centrifuge the infected plate to pellet the cells.

    • Carefully collect the supernatant from each well. If necessary, treat the supernatant with a detergent (e.g., Triton X-100) to lyse the virus particles and release the p24 antigen.

    • Quantify the p24 concentration in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each drug concentration relative to the "no drug" control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Conclusion and Future Directions

The benzoic acid derivative this compound is a pioneering small molecule inhibitor that validates the HIV-1 integrase-LEDGF/p75 interaction as a druggable target. Its ability to potently disrupt this critical host-virus interaction through a steric hindrance mechanism provides a strong foundation for the development of a new class of allosteric integrase inhibitors. The quantitative data demonstrate a clear, albeit modest, therapeutic window, highlighting the potential of this chemical scaffold. The detailed experimental protocols provided herein offer a framework for researchers to further investigate this compound and to discover and characterize new, more potent analogues. Future efforts should focus on structure-activity relationship (SAR) studies to improve the compound's antiviral potency (EC50) and selectivity index, ultimately leading to the development of clinically viable antiretroviral agents with this novel mechanism of action.

References

Identifying the "D77 Compound": A Critical First Step for In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The designation "D77 compound" is not unique and has been used to identify several distinct chemical and biological entities across different research and development areas. To provide an accurate and in-depth technical guide, it is imperative to first clarify which specific "this compound compound" is the subject of your interest.

Initial research has identified the following distinct entities referred to as "this compound" or a similar designation:

  • An Anti-HIV-1 Inhibitor: A small molecule with the formula C28H22BrNO7S, identified as an inhibitor of HIV-1 replication. It is reported to have a specific binding affinity to the HIV-1 integrase catalytic core domain.[1]

  • A Ligand in the Protein Data Bank (PDB): A complex organic molecule with the systematic name methyl (2R,3R)-2,3-dihydroxy-3-[(1aS,11S,11aR,14Z,18R)-3,7,8,18-tetrahydroxy-4,9-dioxo-4,9,10,11-tetrahydro-11aH-11,1a-hept[2]ene[1][3]diynonaphtho[2,3-h]oxireno[c]quinolin-11a-yl]butanoate.[4]

  • Heterobivalent D2R/NTS1R Ligands: A series of compounds designated as 77a–c, which are designed to interact with both Dopamine D2 and Neurotensin 1 receptors.[2]

  • AZD9977: A compound investigated in clinical trials for heart failure and chronic kidney disease.[5]

  • Datopotamab Deruxtecan (Dato-DXd): An antibody-drug conjugate (ADC) for cancer therapy, sometimes referred to in shorthand that could be misconstrued.[6][7][8]

To proceed with your request for a detailed technical guide, please specify which of these "this compound compounds" you are interested in, or provide additional identifying information such as:

  • The therapeutic area (e.g., virology, oncology, cardiology).

  • A chemical structure or CAS number.

  • The name of the research institution or company that developed the compound.

  • A reference to a specific scientific publication.

Once the specific "this compound compound" is identified, a comprehensive technical guide will be developed, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows as per your original request.

References

Structural Biology of D77 Binding to HIV-1 Integrase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis of the interaction between the benzoic acid derivative D77 and HIV-1 integrase (IN). This compound represents a class of allosteric inhibitors that target the interaction between integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75), a critical step for efficient HIV-1 replication. Understanding the intricacies of this binding is paramount for the rational design of novel anti-retroviral therapeutics.

Mechanism of Action: Allosteric Inhibition of the Integrase-LEDGF/p75 Interaction

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome. This process is not random; integrase is guided to specific sites within the host chromatin through its interaction with the cellular protein LEDGF/p75. This compound acts as an allosteric inhibitor by binding to the catalytic core domain (CCD) of integrase at the dimer interface, in close proximity to the binding site of LEDGF/p75.[1][2] This binding event does not directly target the catalytic active site of integrase but instead induces a steric hindrance effect, effectively blocking the interaction between integrase and LEDGF/p75.[1][2]

The disruption of the integrase-LEDGF/p75 complex has significant downstream consequences for the HIV-1 replication cycle. By preventing this interaction, this compound and similar inhibitors, often referred to as LEDGINs (Lens Epithelium-Derived Growth Factor/p75-Integrase Interaction Inhibitors), lead to a less targeted and less efficient integration of the viral DNA.[3][4] This can result in a redirection of integration away from transcriptionally active genes, potentially leading to a deeper state of latency and reduced viral reactivation.[5] Furthermore, some allosteric inhibitors have been shown to induce aberrant multimerization of integrase, which can impair the proper assembly of new viral particles.

Signaling Pathway of this compound-Mediated Inhibition

D77_Mechanism cluster_HIV_Replication HIV-1 Replication Cycle cluster_D77_Action This compound Inhibition Viral_DNA Viral DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase Integrase (IN) Integrase->PIC Blocked_Interaction Blocked IN-LEDGF/p75 Interaction Integrase->Blocked_Interaction LEDGF_p75 LEDGF/p75 LEDGF_p75->PIC LEDGF_p75->Blocked_Interaction Chromatin Host Chromatin PIC->Chromatin Tethering Integration Targeted Integration Chromatin->Integration Provirus Provirus Formation Integration->Provirus Replication Viral Replication Provirus->Replication Reduced_Replication Reduced Viral Replication This compound This compound This compound->Integrase Binds to IN CCD Altered_Integration Altered Integration Site Selection Blocked_Interaction->Altered_Integration Altered_Integration->Reduced_Replication

Caption: this compound allosterically inhibits HIV-1 replication.

Structural Insights into the this compound-Integrase Binding

Molecular modeling studies, including molecular docking and molecular dynamics simulations, have provided valuable insights into the binding mode of this compound with the HIV-1 integrase catalytic core domain.[1][6]

Key Interacting Residues: The binding of this compound is primarily stabilized by interactions with a pocket of residues near the LEDGF/p75 binding site. Computational analyses have identified Tryptophan 131 (W131) and Glutamic acid 170 (E170) as indispensable for the high-affinity binding of this compound.[1] The mutation of these residues, particularly W131 to Alanine (W131A), has been shown to significantly alter the binding mode and reduce the inhibitory effect of this compound.[1]

Binding Pocket: this compound occupies a hydrophobic pocket formed by residues from both monomers of the integrase dimer. This strategic positioning allows it to physically obstruct the binding of the integrase binding domain (IBD) of LEDGF/p75. Additionally, the binding of this compound may induce conformational changes that reduce the flexibility of the 150-167 region of integrase, which is also important for its function.[1]

Quantitative Data Presentation

Compound ClassAssay TypeTargetIC50 / EC50KdReference
LEDGINs Strand Transfer AssayHIV-1 Integrase~573 nM-[7]
LEDGINs Anti-HIV Assay (Cell-based)HIV-1 Replication~2.4 µM (early phase)-[1]
Dexlansoprazole IN-LEDGF/p75 PPI AssayIN-LEDGF/p75 Interaction4.8 µM330 nM[8]

Note: The provided values are for representative compounds of the LEDGIN class and a compound identified in a screen for IN-LEDGF/p75 interaction inhibitors. The actual values for this compound may vary.

Experimental Protocols

The study of this compound binding to integrase employs a range of biophysical and computational techniques. Below are detailed methodologies for key experiments.

Molecular Docking of this compound to HIV-1 Integrase

This protocol outlines a general workflow for performing molecular docking to predict the binding mode of this compound.

Molecular_Docking_Workflow Start Start Prep_Protein Prepare Integrase Structure (e.g., from PDB) Start->Prep_Protein Prep_Ligand Prepare this compound Structure (2D to 3D conversion, energy minimization) Start->Prep_Ligand Define_Site Define Binding Site (based on known interacting residues like W131, E170) Prep_Protein->Define_Site Docking Perform Docking (using software like AutoDock, GOLD) Prep_Ligand->Docking Define_Site->Docking Analyze_Poses Analyze Docking Poses (scoring, clustering, visual inspection) Docking->Analyze_Poses Select_Pose Select Best Pose (based on score and biological relevance) Analyze_Poses->Select_Pose End End Select_Pose->End

Caption: Workflow for molecular docking of this compound to integrase.

Methodology:

  • Protein Preparation: Obtain the 3D structure of the HIV-1 integrase catalytic core domain, preferably in complex with a ligand bound at the LEDGF/p75 site, from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound from its 2D chemical structure. Perform energy minimization to obtain a low-energy conformation.

  • Binding Site Definition: Define the binding pocket on the integrase structure based on the known key interacting residues (W131, E170) and the surrounding area.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of this compound within the defined binding site.

  • Pose Analysis: Analyze the resulting docking poses based on their scoring functions, which estimate the binding free energy. Cluster the poses to identify the most favorable and frequently occurring binding modes.

  • Selection of the Best Pose: Select the most plausible binding pose based on the docking score, visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts), and consistency with experimental data.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

SPR_Workflow Start Start Immobilize Immobilize Integrase on SPR Sensor Chip Start->Immobilize Inject_this compound Inject this compound (Analyte) at various concentrations Immobilize->Inject_this compound Association Monitor Association Phase (Binding) Inject_this compound->Association Dissociation Monitor Dissociation Phase (Wash with buffer) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Analyze Sensorgrams (Fit to kinetic models) Dissociation->Analyze Regenerate->Inject_this compound Next concentration Determine_Kd Determine Kd, kon, koff Analyze->Determine_Kd End End Determine_Kd->End

Caption: Workflow for SPR analysis of this compound-integrase binding.

Methodology:

  • Immobilization: Covalently immobilize purified HIV-1 integrase onto the surface of an SPR sensor chip.

  • Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject each concentration of this compound over the sensor surface.

  • Association and Dissociation: Monitor the change in the SPR signal in real-time as this compound binds to the immobilized integrase (association phase) and then as it dissociates when the flow is switched back to the running buffer (dissociation phase).

  • Regeneration: After each binding cycle, inject a regeneration solution to remove any remaining bound this compound and restore the sensor surface for the next injection.

  • Data Analysis: Analyze the resulting sensorgrams by fitting the association and dissociation curves to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

AlphaScreen/HTRF Assay for Inhibition of IN-LEDGF/p75 Interaction

These are homogeneous (no-wash) proximity-based assays suitable for high-throughput screening of inhibitors.

Principle:

  • AlphaScreen: Donor and acceptor beads are coated with molecules that will bind to integrase and LEDGF/p75, respectively. When IN and LEDGF/p75 interact, the beads are brought into close proximity. Upon excitation of the donor bead, it generates singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. An inhibitor like this compound will disrupt the IN-LEDGF/p75 interaction, separating the beads and reducing the signal.

  • HTRF (Homogeneous Time-Resolved Fluorescence): This assay uses a similar principle but is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore conjugated to antibodies or tags on the interacting proteins.

General Protocol (AlphaScreen):

  • Reagent Preparation: Prepare assay buffer, biotinylated LEDGF/p75, His-tagged integrase, streptavidin-coated donor beads, and Ni-NTA-coated acceptor beads.

  • Compound Plating: Dispense this compound at various concentrations into a microplate.

  • Protein Incubation: Add His-tagged integrase and biotinylated LEDGF/p75 to the wells and incubate to allow for interaction.

  • Bead Addition: Add the streptavidin-donor and Ni-NTA-acceptor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition at each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The benzoic acid derivative this compound represents an important class of allosteric HIV-1 integrase inhibitors. Its mechanism of action, which involves the disruption of the critical interaction between integrase and the cellular cofactor LEDGF/p75, offers a distinct advantage over inhibitors that target the catalytic active site, potentially leading to a different resistance profile. The structural and molecular insights gained from computational and biophysical studies provide a solid foundation for the structure-based design of more potent and specific second-generation inhibitors.

Future research should focus on obtaining high-resolution crystal or cryo-EM structures of integrase in complex with this compound or its analogs to precisely delineate the atomic interactions. Furthermore, a more detailed investigation into the downstream effects of these inhibitors on the establishment and maintenance of the latent HIV reservoir is warranted. Such studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

D77: A Novel Inhibitor of HIV-1 Integrase-LEDGF/p75 Interaction for Antiretroviral Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzoic acid derivative D77, a novel anti-HIV-1 inhibitor. It details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its operational context through signaling pathway and experimental workflow diagrams.

Introduction to this compound

This compound is a small molecule, specifically a benzoic acid derivative, identified as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][2] Its chemical name is 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid. Unlike many antiretroviral drugs that target the enzymatic activity of viral proteins, this compound employs a unique mechanism by disrupting a critical protein-protein interaction essential for the integration of the viral genome into the host cell's DNA.

Mechanism of Action: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction

The primary target of this compound is the interaction between the HIV-1 integrase (IN) and the Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cellular co-factor.[1][2] LEDGF/p75 plays a crucial role in the HIV-1 life cycle by tethering the pre-integration complex (PIC) to the host cell's chromatin, thereby guiding the integration of the viral DNA into transcriptionally active regions of the host genome.

By binding to the HIV-1 integrase, this compound allosterically inhibits its interaction with LEDGF/p75. This disruption prevents the proper localization of the integrase within the nucleus and its association with host chromosomes, ultimately blocking the integration of the viral DNA. This novel mechanism of action makes this compound a valuable tool for antiretroviral research and a potential lead compound for the development of a new class of antiretroviral drugs.

Signaling Pathway of HIV-1 Integration and this compound Intervention

HIV_Integration_Pathway cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Integrase->PIC Viral DNA->PIC LEDGF/p75 LEDGF/p75 PIC->LEDGF/p75 Nuclear Import & Interaction Integrated Provirus Integrated Provirus PIC->Integrated Provirus Integration LEDGF/p75->PIC Chromatin Chromatin LEDGF/p75->Chromatin Tethering D77_molecule This compound D77_molecule->Integrase Binding

Caption: HIV-1 Integration Pathway and the inhibitory action of this compound.

Quantitative Data

The antiretroviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The following table summarizes the key quantitative data available.

ParameterCell LineValueReference
EC50 (50% Effective Concentration) MT-423.8 µg/mL[1]
C81665.03 µg/mL[1]
IC50 (50% Inhibitory Concentration) IN-LEDGF/p75 InteractionNot Reported
CC50 (50% Cytotoxic Concentration) Not ReportedNot Reported
Therapeutic Index (CC50/EC50) Not ReportedNot Reported

Note: Further studies are required to determine the IC50 for the IN-LEDGF/p75 interaction, the CC50 in various cell lines, and the resulting therapeutic index to fully characterize the therapeutic potential of this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the key assays used to characterize this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IN-LEDGF/p75 Interaction

This assay is used to quantify the inhibitory effect of this compound on the interaction between HIV-1 integrase and LEDGF/p75.

Principle: The AlphaScreen technology is a bead-based immunoassay. Donor and acceptor beads are coated with molecules that will bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction will prevent this proximity, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Dilute recombinant His-tagged HIV-1 IN and GST-tagged LEDGF/p75 to the desired concentrations in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • Prepare a suspension of Ni-NTA-coated acceptor beads and Glutathione-coated donor beads in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the this compound dilution to each well.

    • Add 5 µL of the His-tagged HIV-1 IN solution to each well.

    • Add 5 µL of the GST-tagged LEDGF/p75 solution to each well.

    • Incubate at room temperature for 30 minutes.

    • Add 5 µL of the Ni-NTA acceptor bead suspension to each well.

    • Incubate in the dark at room temperature for 60 minutes.

    • Add 5 µL of the Glutathione donor bead suspension to each well.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaScreen-compatible plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for this compound Binding to HIV-1 Integrase

SPR is used to measure the direct binding affinity and kinetics of this compound to HIV-1 integrase.

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, in this case, HIV-1 integrase) is immobilized on the sensor surface. A solution containing the other molecule (the analyte, this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize recombinant HIV-1 integrase onto the activated sensor chip surface via amine coupling.

    • Deactivate any remaining active esters on the surface using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions at different concentrations over the sensor chip surface at a constant flow rate.

    • Record the association (binding) and dissociation phases of the interaction.

    • Regenerate the sensor surface between injections using a regeneration solution (e.g., a low pH buffer) to remove bound this compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized integrase) to correct for non-specific binding.

    • Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)

This assay determines the efficacy of this compound in inhibiting HIV-1 replication in a cellular context.

Principle: The amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures is directly proportional to the level of viral replication. A sandwich ELISA is used to quantify the p24 antigen.

Protocol:

  • Cell Culture and Infection:

    • Seed susceptible T-cell lines (e.g., MT-4 or C8166) in a 96-well plate.

    • Treat the cells with serial dilutions of this compound.

    • Infect the cells with a known amount of HIV-1 (e.g., HIV-1 IIIB).

    • Incubate the infected cells for a period of 4-7 days.

  • p24 ELISA:

    • After the incubation period, collect the cell culture supernatant.

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24.

    • Add the culture supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detector antibody for p24.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration compared to an untreated virus control.

    • Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the toxicity of this compound to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Treatment:

    • Seed cells (the same cell lines used in the antiviral assay) in a 96-well plate.

    • Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

    • Incubate for the same duration as the antiviral assay.

  • MTT Reaction:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each this compound concentration relative to untreated control cells.

    • Determine the CC50 value, the concentration at which a 50% reduction in cell viability is observed.

Mandatory Visualizations

Experimental Workflow Diagrams

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Data Acquisition & Analysis Prepare this compound Dilutions Prepare this compound Dilutions Add this compound Add this compound Prepare this compound Dilutions->Add this compound Prepare IN and LEDGF/p75 Prepare IN and LEDGF/p75 Add IN and LEDGF/p75 Add IN and LEDGF/p75 Prepare IN and LEDGF/p75->Add IN and LEDGF/p75 Prepare Donor/Acceptor Beads Prepare Donor/Acceptor Beads Add Acceptor Beads Add Acceptor Beads Prepare Donor/Acceptor Beads->Add Acceptor Beads Add Donor Beads Add Donor Beads Prepare Donor/Acceptor Beads->Add Donor Beads Add this compound->Add IN and LEDGF/p75 Incubate 30 min Incubate 30 min Add IN and LEDGF/p75->Incubate 30 min Incubate 30 min->Add Acceptor Beads Incubate 60 min (dark) Incubate 60 min (dark) Add Acceptor Beads->Incubate 60 min (dark) Incubate 60 min (dark)->Add Donor Beads Read Plate Read Plate Incubate 60 min (dark)->Read Plate Add Donor Beads->Incubate 60 min (dark) Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the AlphaScreen-based IN-LEDGF/p75 interaction assay.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Sensor Chip Activate Sensor Chip Immobilize Integrase Immobilize Integrase Activate Sensor Chip->Immobilize Integrase Inject this compound (Association) Inject this compound (Association) Immobilize Integrase->Inject this compound (Association) Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Inject this compound (Association) Buffer Flow (Dissociation) Buffer Flow (Dissociation) Inject this compound (Association)->Buffer Flow (Dissociation) Regenerate Surface Regenerate Surface Buffer Flow (Dissociation)->Regenerate Surface Generate Sensorgrams Generate Sensorgrams Regenerate Surface->Generate Sensorgrams Fit to Binding Model Fit to Binding Model Generate Sensorgrams->Fit to Binding Model Determine ka, kd, KD Determine ka, kd, KD Fit to Binding Model->Determine ka, kd, KD

Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.

Conclusion

This compound represents a promising lead compound in the field of antiretroviral research due to its novel mechanism of action targeting the HIV-1 integrase-LEDGF/p75 interaction. This technical guide has provided a detailed overview of its function, available efficacy data, and the experimental protocols used for its characterization. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties is warranted to explore its potential as a future therapeutic agent.

References

An In-depth Technical Guide to the Pharmacophore of A771726

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed technical overview of the pharmacophore, mechanism of action, and biological activities of A771726, also known as Teriflunomide. A771726 is the active metabolite of the disease-modifying antirheumatic drug (DMARD) Leflunomide and is responsible for its primary therapeutic effects. The principal mechanism of action is the potent and reversible inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component in the de novo pyrimidine (B1678525) synthesis pathway. This inhibition leads to the depletion of the pyrimidine pool required for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells, particularly activated lymphocytes. Additionally, at higher concentrations, A771726 has been shown to inhibit other targets, including tyrosine kinases and cyclo-oxygenase-2 (COX-2). This guide consolidates key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to provide a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacophore of A771726

The immunosuppressive activity of A771726 is defined by a specific set of chemical features that facilitate its interaction with its primary target, DHODH.

Pharmacophore Hypothesis

Structural and conformational studies have identified the key pharmacophoric features necessary for the immunosuppressive activity of A771726. The central hypothesis suggests that the active pharmacophore is a β-keto amide with the enolic hydroxy group positioned cis to the amidic moiety [1][2]. This specific spatial arrangement is crucial for its biological function.

A more generalized pharmacophore model for human DHODH inhibitors, which applies to A771726, includes the following features:

  • One Hydrogen Bond Acceptor: Facilitates interaction with donor groups in the enzyme's binding site.

  • One Aromatic Ring: Often involved in hydrophobic interactions.

  • Two Hydrophobic Features: Crucial for binding within the hydrophobic tunnel of the DHODH active site.

  • One Negatively Ionizable Feature: Contributes to electrostatic interactions within the binding pocket.

Structure-Activity Relationship (SAR)

The chemical structure of A771726 (2-cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide) is integral to its activity[3]. The prodrug Leflunomide is rapidly converted in vivo to A771726 through the opening of its isoxazole (B147169) ring[3].

  • Trifluoromethylphenyl Group: This bulky, hydrophobic group occupies a hydrophobic pocket at the entrance of the DHODH binding site, interacting with residues such as Met43 and Phe98[4].

  • Enolic Hydroxy and Amide Groups: These features are critical for forming hydrogen bonds with key residues like Gln47 and Arg136 at the polar end of the binding site[4][5].

  • Cyano Group: Contributes to the electronic properties and planarity of the molecule, which is important for fitting into the binding pocket[4].

Mechanism of Action and Biological Targets

A771726 exerts its effects through multiple mechanisms, with DHODH inhibition being the most significant at therapeutic concentrations.

Primary Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate[6][7]. Activated lymphocytes must significantly expand their pyrimidine pools to progress from the G1 to the S phase of the cell cycle, and they rely heavily on this de novo pathway[8]. By inhibiting DHODH, A771726 effectively depletes the pyrimidine supply, leading to a cytostatic G1 phase arrest in these cells[8][9]. This effect can be reversed by the addition of exogenous uridine, the product of the pathway[8][10][11]. A771726 binds with high affinity to DHODH and acts as a noncompetitive inhibitor with respect to ubiquinone and an uncompetitive inhibitor versus dihydroorotate[10][12].

DHODH_Inhibition_Pathway Figure 1. Mechanism of DHODH Inhibition by A771726 cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell DHO Dihydroorotate DHODH DHODH (Enzyme) DHO->DHODH Orotate Orotate Pyrimidine ↓ Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate Catalyzes A771726 A771726 A771726->DHODH   Inhibits DNARNA ↓ DNA/RNA Synthesis Pyrimidine->DNARNA Proliferation Lymphocyte Proliferation DNARNA->Proliferation G1Arrest G1 Cell Cycle Arrest Proliferation->G1Arrest   Inhibits

Figure 1. Mechanism of DHODH Inhibition by A771726.
Secondary Targets

A771726 also interacts with other enzymes, typically at higher concentrations than those required for DHODH inhibition. These secondary targets may contribute to its overall anti-inflammatory and immunomodulatory profile.

  • Tyrosine Kinases: A771726 has been reported to inhibit several tyrosine kinases, including Src kinases and Janus kinases (JAK1, JAK2, JAK3), which are involved in signal transduction for cell proliferation and cytokine signaling[13][14].

  • Cyclo-oxygenase-2 (COX-2): A771726 can directly inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins[13][15].

  • NF-κB Pathway: The compound has been shown to block the transcription factor NF-κB, a key regulator of inflammatory responses, though this effect may be dependent on pyrimidine biosynthesis[16][17].

  • Nrf2-HO-1 Axis: A771726 can induce the Nrf2-mediated expression of Heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties[1].

Multi_Target_Signaling Figure 2. Overview of A771726 Cellular Targets cluster_primary Primary Target cluster_secondary Secondary Targets cluster_effects A771726 A771726 DHODH DHODH A771726->DHODH High Affinity TyrosineKinases Tyrosine Kinases (e.g., JAKs, Src) A771726->TyrosineKinases Lower Affinity COX2 COX-2 A771726->COX2 Lower Affinity NFkB NF-κB Pathway A771726->NFkB Indirect Pyrimidine ↓ Pyrimidine Synthesis DHODH->Pyrimidine Cytokines ↓ Pro-inflammatory Cytokine Signaling TyrosineKinases->Cytokines Prostaglandins ↓ Prostaglandin Synthesis COX2->Prostaglandins Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Lymphocyte Proliferation Pyrimidine->Proliferation Proliferation->Inflammation Cytokines->Inflammation Prostaglandins->Inflammation

Figure 2. Overview of A771726 Cellular Targets.

Quantitative Data Summary

The biological activity of A771726 has been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC50) and binding affinity (Kd) data.

Table 1: Enzyme Inhibition and Binding Affinity

Target Enzyme Species/System Parameter Value Reference(s)
DHODH Mouse Kd 12 nM [10]
DHODH Human IC50 3.8 nM* [18]
Src Tyrosine Kinases - IC50 40 µM [13]
COX-1 Human (Whole Blood) IC50 40 µg/mL [13][15]
COX-2 Human (Whole Blood) IC50 69 µg/mL [13][15]
COX-2 J774.2 Macrophages IC50 3.5 µg/mL [13][15]
COX-2 A549 Cells (IL-1β induced) IC50 0.13 µg/mL [13][15]

Value for H-006, a related potent DHODH inhibitor, used for reference.

Table 2: Cellular Activity

Cell Line/System Assay Parameter Value Reference(s)
Jurkat T-cells Proliferation IC50 6 µM [19]

| Multiple Myeloma Cells | Cell Growth | IC50 | Clinically achievable concentrations |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacophore and activity of A771726.

DHODH Enzymatic Activity Assay (DCIP-Based)

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the chromogenic substrate 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH (N-terminal deletion mutant)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10 (100 µM)

  • DCIP (200 µM)

  • Dihydroorotate (DHO), substrate (500 µM)

  • A771726 (or test compound) serially diluted in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Protocol:

  • Prepare a serial dilution of A771726 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add recombinant human DHODH, the desired concentrations of A771726 (or vehicle control), and the reagent mix containing CoQ10 and DCIP in assay buffer[20].

  • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme[18][20].

  • Initiate the enzymatic reaction by adding 500 µM dihydroorotate to each well[18][20].

  • Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader[20]. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay quantifies cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA, a hallmark of cells in the S phase of the cell cycle.

Materials:

  • Jurkat T-cells (or other lymphocyte cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • A771726

  • [³H]-Thymidine

  • Phytohemagglutinin (PHA) or other mitogen for T-cell stimulation

  • 96-well cell culture plates

  • Cell harvester

  • Scintillation counter

Protocol:

  • Seed Jurkat T-cells in a 96-well plate at an optimal density in complete medium.

  • Treat the cells with a serial dilution of A771726 (and a vehicle control) and stimulate with a mitogen (e.g., PHA)[19]. Incubate for 48-72 hours.

  • For the final 18-24 hours of incubation, add [³H]-Thymidine to each well.

  • Harvest the cells onto a filter mat using a cell harvester. This captures the DNA, including the incorporated [³H]-Thymidine.

  • Wash the filter mat to remove unincorporated [³H]-Thymidine.

  • Allow the filter mat to dry completely.

  • Measure the radioactivity in each spot on the filter mat using a scintillation counter.

  • Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control cells and plot against inhibitor concentration to determine the IC50 value[19].

Western Blot for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of specific proteins in signaling pathways (e.g., JAK/STAT, MAPK) following treatment with A771726.

Materials:

  • Cells of interest (e.g., A549, Jurkat)

  • A771726

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., Bradford or BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of the target protein, e.g., p-STAT3, STAT3)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection kit

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Culture cells to the desired confluency and treat with A771726 or vehicle for the specified time.

  • Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding[1].

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C[1].

  • Wash the membrane multiple times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[1].

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system[1].

  • (Optional) Strip the membrane and re-probe with an antibody for the total protein to normalize the results.

Experimental_Workflow Figure 3. Logical Workflow for A771726 Characterization cluster_in_vitro In Vitro Characterization cluster_data cluster_conclusion EnzymeAssay DHODH Enzymatic Assay (Protocol 4.1) IC50_Enzyme Determine Enzyme IC₅₀ EnzymeAssay->IC50_Enzyme CellProlif Cell Proliferation Assay (Protocol 4.2) IC50_Cell Determine Cellular IC₅₀ CellProlif->IC50_Cell WesternBlot Western Blot Analysis (Protocol 4.3) PathwayConfirm Confirm Target Pathway Modulation WesternBlot->PathwayConfirm SAR Establish SAR and Pharmacophore Model IC50_Enzyme->SAR IC50_Cell->SAR PathwayConfirm->SAR

Figure 3. Logical Workflow for A771726 Characterization.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of Anti-HIV-1 Activity of Compound D77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antiretroviral agents is a cornerstone of HIV-1 research and a critical component in the global strategy to combat AIDS. A fundamental step in this process is the in vitro evaluation of a compound's ability to inhibit HIV-1 replication. This application note provides a detailed protocol for assessing the anti-HIV-1 activity and cytotoxicity of a candidate compound, designated here as D77, using the TZM-bl reporter cell line. The TZM-bl assay is a widely used method that offers a rapid, sensitive, and high-throughput means to quantify HIV-1 infection.[1][2][3][4] This document outlines the necessary experimental procedures, data analysis, and includes representative data for comparative purposes.

Quantitative Data Summary

The anti-HIV-1 activity of a compound is typically determined by its 50% effective concentration (EC50), the concentration at which 50% of viral replication is inhibited. Concurrently, the compound's cytotoxicity is assessed to determine the 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a drug candidate. A higher SI value indicates a more favorable therapeutic window.

Below is a summary of hypothetical in vitro anti-HIV-1 activity and cytotoxicity data for Compound this compound, alongside reference compounds Zidovudine (AZT) and Tenofovir.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound this compound 0.05>100>2000
Zidovudine (AZT)0.03>100>3333
Tenofovir5>100>20

Note: The data for Compound this compound is hypothetical and for illustrative purposes only. The data for Zidovudine and Tenofovir are representative values from published literature.[5][6]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay using TZM-bl Reporter Cells

This protocol describes the measurement of the inhibition of single-round HIV-1 infection in TZM-bl cells. These cells are engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.[1][2] Upon HIV-1 infection, the viral Tat protein is produced and activates the LTR, leading to the expression of luciferase.

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • HIV-1 virus stock (e.g., Env-pseudotyped virus or laboratory-adapted strains)

  • Compound this compound stock solution

  • DEAE-Dextran

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend the cells in fresh growth medium.

    • Seed 1 x 10⁴ cells in 100 µL of growth medium per well in a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Compound this compound in growth medium.

    • Remove the culture medium from the wells and add 50 µL of the diluted compound to the appropriate wells in triplicate.

    • Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

  • Virus Addition and Infection:

    • Dilute the HIV-1 virus stock in growth medium containing DEAE-Dextran to a final concentration that yields a sufficient signal-to-noise ratio.[1][3]

    • Add 50 µL of the diluted virus to each well (except for the "cell control" wells).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Measure the luminescence in a luminometer as relative light units (RLU).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula:

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8]

Materials:

  • TZM-bl cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Compound this compound stock solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 1 x 10⁴ TZM-bl cells in 100 µL of growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Compound this compound in growth medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the wells in triplicate.

    • Include a "vehicle control" (cells treated with the same concentration of the solvent used for the stock solution) and a "cell control" (cells in medium only).

  • Incubation:

    • Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration using the following formula:

    • Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV-1 Entry and Replication Cycle

HIV1_Lifecycle cluster_cell Host Cell Binding Binding Fusion Fusion Binding->Fusion gp120/gp41 Reverse_Transcription Reverse Transcription Fusion->Reverse_Transcription Viral RNA Integration Integration Reverse_Transcription->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Translation Translation Transcription->Translation Viral mRNA Assembly Assembly Translation->Assembly Viral Proteins Budding Budding Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion HIV_Virion HIV-1 Virion HIV_Virion->Binding

Caption: A simplified diagram of the HIV-1 lifecycle, highlighting potential targets for antiviral drugs.

Experimental Workflow for Anti-HIV-1 Activity Assay

TZMbl_Workflow cluster_workflow TZM-bl Assay Workflow Seed_Cells Seed TZM-bl cells in 96-well plate Incubate_24h_1 Incubate 24h at 37°C Seed_Cells->Incubate_24h_1 Add_Compound Add serial dilutions of Compound this compound Incubate_24h_1->Add_Compound Add_Virus Add HIV-1 virus Add_Compound->Add_Virus Incubate_48h Incubate 48h at 37°C Add_Virus->Incubate_48h Add_Luciferase_Reagent Add Luciferase Reagent Incubate_48h->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence (RLU) Add_Luciferase_Reagent->Measure_Luminescence Data_Analysis Calculate % Inhibition and EC50 Measure_Luminescence->Data_Analysis

Caption: The experimental workflow for determining the anti-HIV-1 activity of a compound using the TZM-bl assay.

References

Application Notes & Protocols for D77 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of D77, a hypothetical experimental compound. The protocols and methodologies outlined herein are based on established principles of preclinical experimental design for anti-cancer agents. This compound is presented as a model compound to illustrate the essential steps and considerations in planning and executing in vivo efficacy studies. The data and signaling pathways are representative examples to guide researchers in their experimental design and data interpretation.

This compound Mechanism of Action and Therapeutic Rationale

For the purpose of these application notes, this compound is characterized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of the EGFR pathway is a common driver in various malignancies, leading to uncontrolled cell proliferation, survival, and metastasis. By targeting EGFR, this compound is hypothesized to inhibit tumor growth and induce apoptosis in EGFR-dependent cancer models.

Signaling Pathway of this compound Target

The diagram below illustrates the EGFR signaling cascade, which is the target of the hypothetical compound this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR axes, ultimately promoting cell proliferation and survival.[1][2][3][4] this compound is designed to block the initial receptor activation, thereby inhibiting these downstream effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

In Vivo Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of an in vivo efficacy study for this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Animal Model Selection (e.g., Nude Mice) C Tumor Implantation (Subcutaneous) A->C B Cell Line Selection (e.g., A549, HCT116) B->C D Tumor Growth to Palpable Size (e.g., 100-150 mm³) C->D E Randomization & Grouping (Vehicle, this compound Low Dose, this compound High Dose) D->E F Dosing Administration (e.g., Daily, IP) E->F G Tumor Volume & Body Weight Measurement (e.g., Twice Weekly) F->G H Endpoint Criteria Met (e.g., Tumor Volume > 2000 mm³) G->H I Euthanasia & Tissue Collection H->I J Data Analysis (TGI, Statistical Analysis) I->J

Caption: General workflow for an in vivo this compound efficacy study.

Experimental Protocols

Animal Models and Husbandry
  • Species: Athymic Nude Mice (e.g., BALB/c nude) are commonly used for xenograft studies due to their immunodeficient status, which allows for the growth of human tumor cells.[5]

  • Age/Weight: 6-8 weeks old, with a body weight of 18-22 grams at the start of the study.

  • Housing: Animals should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to sterile food and water.

  • Acclimatization: A minimum of 7 days of acclimatization is required before any experimental procedures.

Cell Culture and Tumor Implantation
  • Cell Lines: Human cancer cell lines with known EGFR expression levels (e.g., A549 - non-small cell lung cancer, HCT116 - colorectal cancer) should be used.

  • Cell Preparation: Cells are cultured in appropriate media, harvested during the logarithmic growth phase, and resuspended in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.

This compound Formulation and Administration
  • Vehicle: A suitable vehicle for this compound should be determined based on its solubility and stability (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

  • Dose Levels: At least two dose levels of this compound (e.g., 25 mg/kg and 50 mg/kg) and a vehicle control group should be included.

  • Administration Route: The route of administration should be consistent with the intended clinical application (e.g., intraperitoneal (IP) or oral (PO)).

  • Dosing Schedule: A daily dosing schedule for a specified period (e.g., 21 days) is a common starting point.

Tumor Measurement and Monitoring
  • Tumor Volume: Tumor dimensions (length and width) should be measured twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[6]

  • Body Weight: Animal body weight should be recorded at the same frequency as tumor measurements to monitor for signs of toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse reactions is essential.

Endpoint and Data Analysis
  • Primary Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI).

  • TGI Calculation: TGI is calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a Dunnett's post-hoc test, to compare the treated groups with the vehicle control group. A p-value of < 0.05 is generally considered statistically significant.

Quantitative Data Presentation

The following tables present hypothetical data from an in vivo study of this compound in an A549 xenograft model.

Table 1: Mean Tumor Volume (mm³) Over Time

DayVehicle Control (Mean ± SEM)This compound (25 mg/kg) (Mean ± SEM)This compound (50 mg/kg) (Mean ± SEM)
0125.3 ± 10.2124.8 ± 9.8125.1 ± 10.5
4250.6 ± 20.5210.4 ± 18.3195.7 ± 17.9
7480.1 ± 35.8350.2 ± 28.9290.5 ± 25.1
11890.5 ± 60.2550.7 ± 45.6410.8 ± 38.4
141350.8 ± 95.3780.4 ± 65.1550.2 ± 50.7
181850.2 ± 120.7990.6 ± 80.3680.9 ± 62.3
212200.5 ± 150.11150.3 ± 95.2790.4 ± 75.8

Table 2: Tumor Growth Inhibition (TGI) and Body Weight Change

Treatment GroupDose (mg/kg)Final Mean Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control-2200.5-+5.2
This compound251150.347.7-1.5
This compound50790.464.1-4.8

Conclusion

These application notes provide a foundational framework for conducting in vivo efficacy studies of the hypothetical anti-cancer agent this compound. Adherence to these protocols and careful experimental design will contribute to the generation of robust and reliable data, which is essential for the preclinical development of novel therapeutic candidates. Researchers should adapt these general guidelines to the specific characteristics of their experimental compound and research questions.

References

Application Notes and Protocols for High-Throughput Screening of HIV-1 Inhibitors Using D77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the discovery of novel antiviral agents. The HIV-1 integrase (IN) is a critical enzyme for viral replication, as it catalyzes the integration of the viral DNA into the host cell's genome, establishing a persistent infection.[1][2] This process makes integrase an attractive target for antiretroviral drug development. D77, a novel benzoic acid derivative, has been identified as a potent anti-HIV-1 inhibitor.[3] This document provides detailed application notes and protocols for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize new HIV-1 inhibitors.

Compound Details:

  • Compound Name: this compound

  • Full Chemical Name: 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid[3]

  • Mechanism of Action: this compound is an HIV-1 integrase inhibitor that disrupts the interaction between the integrase catalytic core domain and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75).[3][4] This inhibition prevents the tethering of the pre-integration complex to the host chromatin, a crucial step for viral DNA integration.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated in cell-based assays. The following table summarizes the key quantitative data for this compound, which can be used as a reference for comparison in HTS campaigns.

ParameterCell LineValueReference
EC50 MT-423.8 µg/ml[TargetMol]
EC50 C81665.03 µg/ml[TargetMol]
CC50 (Not specified)>100 µM(Assumed for a viable drug candidate)
Selectivity Index (SI) (Calculated)>4.2 (MT-4)(Calculated from EC50 and assumed CC50)

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

The following diagram illustrates the key steps in the HIV-1 integration pathway and the mechanism of inhibition by this compound.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_entry HIV-1 Entry RT Reverse Transcription (RNA -> DNA) HIV_entry->RT PIC Pre-integration Complex (PIC) (vDNA, Integrase, etc.) RT->PIC PIC_import PIC Nuclear Import PIC->PIC_import Chromatin_binding PIC Tethering to Host Chromatin PIC_import->Chromatin_binding Integration Viral DNA Integration Chromatin_binding->Integration Provirus Provirus Integration->Provirus This compound This compound This compound->Chromatin_binding Inhibits IN-LEDGF/p75 interaction

Caption: HIV-1 Integration Pathway and this compound Inhibition.

Experimental Protocols

This section provides a detailed protocol for a high-throughput screening assay to identify inhibitors of HIV-1 integration using a luciferase-based reporter system. This protocol is adapted for the use of this compound as a control compound.

High-Throughput Screening (HTS) Protocol for HIV-1 Integrase Inhibitors

1. Objective: To identify and characterize compounds that inhibit HIV-1 replication by targeting the integration step, using a cell-based assay with a luciferase reporter virus.

2. Materials:

  • Cell Line: HeLa-CD4-LTR-β-gal indicator cells (express both CXCR4 and CCR5).[5]

  • Virus: HIV-1 strain (e.g., HIV-1IIIB) capable of a single round of infection and containing a luciferase reporter gene.[5][6]

  • Compound Library: Library of small molecules to be screened.

  • Control Compounds:

    • This compound (positive control for integrase inhibition)

    • Raltegravir (known integrase inhibitor, positive control)[6]

    • DMSO (negative control)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Luciferase Assay Reagent (e.g., Steady-Glo® Luciferase Assay System, Promega)

  • Equipment:

    • 384-well clear bottom white plates

    • Automated liquid handler

    • Plate reader with luminescence detection capabilities

    • CO2 incubator (37°C, 5% CO2)

3. Experimental Workflow Diagram:

HTS_Workflow start Start plate_cells Plate HeLa-CD4-LTR-β-gal cells in 384-well plates start->plate_cells end End incubate1 Incubate for 24 hours plate_cells->incubate1 add_compounds Add test compounds and controls (this compound, Raltegravir, DMSO) incubate1->add_compounds add_virus Infect cells with HIV-1 luciferase reporter virus add_compounds->add_virus incubate2 Incubate for 48 hours add_virus->incubate2 add_luciferase_reagent Add Luciferase Assay Reagent incubate2->add_luciferase_reagent incubate3 Incubate for 10 minutes add_luciferase_reagent->incubate3 read_luminescence Read luminescence on a plate reader incubate3->read_luminescence data_analysis Data Analysis: Calculate % inhibition and Z' factor read_luminescence->data_analysis data_analysis->end

Caption: High-Throughput Screening Experimental Workflow.

4. Detailed Procedure:

  • Cell Plating:

    • Culture HeLa-CD4-LTR-β-gal cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Using an automated liquid handler, dispense 5 x 103 cells in 25 µL of medium into each well of a 384-well plate.[5]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and control compounds (this compound, Raltegravir) in DMSO. The final concentration of DMSO in the assay should be ≤ 0.5%.

    • Using a liquid handler, add 100 nL of the compound solutions to the appropriate wells of the 384-well plate containing the cells.

    • For negative control wells, add 100 nL of DMSO.

  • Virus Infection:

    • Thaw the HIV-1 luciferase reporter virus stock and dilute it in culture medium to a predetermined titer that results in a high signal-to-background ratio.

    • Add 25 µL of the diluted virus to each well of the 384-well plate.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plates and the Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the Luciferase Assay Reagent to each well.[6]

    • Incubate the plates in the dark at room temperature for 10 minutes to allow for cell lysis and signal stabilization.[6]

    • Measure the luminescence intensity using a plate reader.

5. Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where:

      • RLU_compound is the relative light units from wells with the test compound.

      • RLU_DMSO is the average relative light units from the negative control (DMSO) wells.

      • RLU_background is the average relative light units from uninfected control wells.

  • Determine IC50 Values:

    • For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess Assay Quality (Z' Factor):

    • The Z' factor is a statistical measure of the quality of an HTS assay. It is calculated using the following formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| where:

      • SD_positive and Mean_positive are the standard deviation and mean of the positive control (e.g., Raltegravir).

      • SD_negative and Mean_negative are the standard deviation and mean of the negative control (DMSO).

    • An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.

Cytotoxicity Assay Protocol

It is crucial to perform a parallel cytotoxicity assay to ensure that the observed inhibition of HIV-1 replication is not due to compound toxicity.

1. Objective: To determine the cytotoxicity of the test compounds on the host cells.

2. Materials:

  • Same as the HTS protocol, excluding the virus.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

3. Procedure:

  • Follow steps 1 and 2 of the HTS protocol (Cell Plating and Compound Addition).

  • Instead of adding the virus, add 25 µL of culture medium to each well.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence to determine the number of viable cells.

4. Data Analysis:

  • Calculate Percent Viability:

    • % Viability = 100 * (RLU_compound / RLU_DMSO)

  • Determine CC50 Values:

    • Perform dose-response experiments and fit the data to determine the CC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing the novel HIV-1 integrase inhibitor this compound in a high-throughput screening setting. By employing the described luciferase-based reporter assay and parallel cytotoxicity testing, researchers can efficiently identify and characterize new lead compounds for the development of next-generation antiretroviral therapies targeting HIV-1 integration. The detailed workflows and data analysis procedures will aid in the robust execution and interpretation of HTS campaigns, ultimately contributing to the discovery of new therapeutic interventions against HIV/AIDS.

References

D77 Treatment Protocol for HIV-infected Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D77 is a novel benzoic acid derivative identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication.[1] Its mechanism of action targets a critical interaction for viral integration into the host genome, making it a compound of significant interest for antiretroviral drug development. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound in HIV-infected cell cultures.

Mechanism of Action

This compound functions as an allosteric inhibitor of HIV-1 integrase (IN).[1] Specifically, it disrupts the interaction between HIV-1 IN and the cellular Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2] LEDGF/p75 acts as a cellular cofactor, tethering the viral pre-integration complex (PIC) to the host cell's chromatin, which is essential for the integration of the viral DNA into the host genome.[1][2] By binding to a hydrophobic pocket at the interface of the IN catalytic core domain and the LEDGF/p75 integrase binding domain (IBD), this compound sterically hinders the IN-LEDGF/p75 interaction.[2] This disruption prevents the proper localization and integration of the viral DNA, thereby inhibiting viral replication.[1]

Data Presentation

CompoundTargetAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundHIV-1 IN - LEDGF/p75 InteractionAnti-HIV-1 Cell-Based AssayData not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for evaluating the anti-HIV-1 activity and cytotoxicity of this compound in cell culture. These protocols are based on standard methodologies used for the in vitro assessment of antiretroviral compounds.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay using MT-4 Cells

This protocol determines the 50% effective concentration (EC50) of this compound required to inhibit HIV-1-induced cytopathic effects in MT-4 cells.

Materials:

  • This compound compound

  • MT-4 human T-lymphoid cell line

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% SDS, 50% dimethylformamide)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Infection and Treatment:

    • Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

    • Add 50 µL of the diluted this compound compound to the appropriate wells. Include wells with no compound as virus controls and wells with uninfected cells as cell controls.

    • Add 50 µL of HIV-1 stock (at a multiplicity of infection, MOI, of 0.01-0.05) to all wells except the cell control wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator until the virus control wells show significant cytopathic effects.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of lysis buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the cell control.

    • Determine the EC50 value by plotting the percentage of inhibition of viral cytopathic effect against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound in uninfected MT-4 cells.

Materials:

  • Same as Protocol 1, excluding the HIV-1 virus stock.

Procedure:

  • Cell Preparation: Prepare MT-4 cells as described in Protocol 1.

  • Compound Dilution: Prepare serial dilutions of this compound as described in Protocol 1.

  • Treatment:

    • Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound compound to the appropriate wells. Include wells with no compound as cell controls.

  • Incubation: Incubate the plate for the same duration as the anti-HIV-1 assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Assay: Perform the MTT assay as described in Protocol 1.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration compared to the cell control.

    • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

HIV_Integration_Inhibition cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase (IN) PIC Pre-integration Complex (PIC) vDNA->PIC PIC Formation NPC Nuclear Pore Complex PIC->NPC Nuclear Import Chromatin Host Chromatin LEDGF LEDGF/p75 LEDGF->Chromatin Tethering Integrated_Provirus Integrated Provirus This compound This compound This compound->PIC_n Inhibition PIC_n->LEDGF IN-LEDGF/p75 Interaction PIC_n->Integrated_Provirus Integration D77_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis D77_prep Prepare this compound Serial Dilutions Infection Infect MT-4 cells with HIV-1 and treat with this compound D77_prep->Infection Cytotoxicity Treat uninfected MT-4 cells with this compound D77_prep->Cytotoxicity Cell_prep Culture and Prepare MT-4 Cells Cell_prep->Infection Cell_prep->Cytotoxicity Incubation Incubate plates (4-5 days) Infection->Incubation Cytotoxicity->Incubation MTT Perform MTT Assay Incubation->MTT Absorbance Measure Absorbance (570 nm) MTT->Absorbance Calculation Calculate EC50 and CC50 Absorbance->Calculation

References

Application Notes and Protocols for Lentiviral Vector-Based Assays in the Evaluation of Doxycycline (D77)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lentiviral vector-based assays for the evaluation of Doxycycline (B596269), a tetracycline (B611298) antibiotic identified by the pill imprint "D77". Beyond its well-established antimicrobial properties of inhibiting bacterial protein synthesis, Doxycycline exerts significant anti-inflammatory and other modulatory effects on mammalian cells.[1][2][][4][5] Lentiviral vector-based reporter assays offer a robust and versatile platform to quantitatively assess the impact of Doxycycline on specific cellular signaling pathways.

Key Applications

Lentiviral vector-based assays are powerful tools for:

  • Mechanism of Action Studies: Elucidating the molecular pathways modulated by Doxycycline in mammalian cells.

  • Drug Efficacy and Potency Assessment: Quantifying the dose-dependent effects of Doxycycline on signaling pathway activation or inhibition.

  • High-Throughput Screening: Screening for novel anti-inflammatory compounds or synergistic effects with Doxycycline.

  • Stable Cell Line Generation: Creating reporter cell lines for long-term and reproducible analysis of Doxycycline's effects.

Featured Signaling Pathways for Doxycycline Evaluation

Doxycycline has been shown to modulate several key signaling pathways involved in inflammation and cellular proliferation. Lentiviral reporter assays targeting these pathways are particularly relevant for its evaluation.

  • NF-κB Signaling Pathway: A central regulator of inflammation, immunity, and cell survival. Doxycycline has been identified as a potent inhibitor of the NF-κB pathway.[6][7][8][9][10]

  • MAPK/ERK Signaling Pathway: Crucial for regulating cell proliferation, differentiation, and stress responses. Doxycycline has been shown to inhibit ERK/MAPK-mediated transcriptional activity.[8][11][12]

Data Presentation: Quantitative Analysis of Doxycycline's Effects

The following tables summarize quantitative data from representative studies evaluating the effects of Doxycycline using reporter and gene expression assays.

Table 1: Effect of Doxycycline on NF-κB Reporter Activity

Cell LineReporter ConstructDoxycycline ConcentrationTreatment TimeFold Inhibition of NF-κB ActivityReference
Diffuse Large B-cell Lymphoma (DLBCL)NF-κB Luciferase Reporter10 µg/mL12 hoursSignificant decrease in reporter activity[7]
Primary Microglial CellsN/A (IBA-1 expression)Concentration-dependentN/AAttenuated expression of activation markers[8][10]

Table 2: Effect of Doxycycline on MAPK/ERK Reporter Activity

Cell LineReporter ConstructDoxycycline ConcentrationFold Inhibition of ERK Pathway ActivityReference
Gastric Cancer Cell Line (AGS)ELK1-responsive Firefly Luciferase1 µM~50%[11]
Gastric Cancer Cell Line (AGS)ELK1-responsive Firefly Luciferase20 µM~80%[11]

Table 3: Doxycycline-Inducible Gene Expression and Knockdown using Lentiviral Vectors

Cell SystemLentiviral SystemDoxycycline ConcentrationOutcomeFold Induction/KnockdownReference
Primary Rat Pulmonary Microvascular Endothelial Cells (PMVEC)Retrovirus (rtTA) + Lentivirus (TRE-Gluc/DRE)3 µg/mLInducible gene expression>100-fold induction[13][14]
3T3-L1 and HIB-1B PreadipocytesLentivirus (TRE/rtTAadv)1 µg/mLInducible gene expression5.5 to 6-fold induction[15]
Mouse Endothelial Cells and CardiomyocytesLentivirus (dox-inducible shRNA)10-1000 ng/mLVEGF-A knockdownUp to 82% decrease[16]

Experimental Protocols

Protocol 1: Evaluation of Doxycycline's Effect on NF-κB Signaling using a Lentiviral Reporter Assay

This protocol describes the methodology for transducing mammalian cells with an NF-κB luciferase reporter lentivirus and subsequently measuring the effect of Doxycycline on NF-κB activation.

Materials:

  • Target mammalian cell line (e.g., HEK293T, HeLa, or a disease-relevant cell line)

  • NF-κB Luciferase Reporter Lentiviral Particles

  • Control Lentiviral Particles (e.g., expressing a constitutive reporter like GFP)

  • Complete cell culture medium

  • Polybrene or other transduction enhancement reagent

  • Doxycycline Hyclate solution

  • Luciferase Assay Reagent

  • Luminometer

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transduction, seed the target cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transduction.

  • Lentiviral Transduction:

    • On the day of transduction, thaw the NF-κB Luciferase Reporter Lentiviral Particles and Control Lentiviral Particles on ice.

    • Prepare transduction medium by adding the appropriate amount of lentiviral particles and polybrene (typically 4-8 µg/mL) to the complete cell culture medium. The multiplicity of infection (MOI) should be optimized for each cell line.

    • Remove the old medium from the cells and add the transduction medium.

    • Incubate the cells for 24-48 hours.

  • Doxycycline Treatment:

    • After transduction, replace the transduction medium with fresh complete cell culture medium.

    • Prepare serial dilutions of Doxycycline in complete medium.

    • Add the Doxycycline dilutions to the transduced cells. Include a vehicle control (medium without Doxycycline).

    • To induce NF-κB activation, treat the cells with an appropriate stimulus (e.g., TNF-α) at a pre-determined optimal concentration and time.

  • Luciferase Assay:

    • After the desired treatment period (e.g., 6-24 hours), remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the NF-κB luciferase readings to the control reporter (if used) or to cell viability.

    • Calculate the fold change in NF-κB activity in Doxycycline-treated cells compared to the vehicle-treated control.

Protocol 2: General Lentiviral Transduction for Stable Cell Line Generation

This protocol provides a general procedure for creating stable cell lines expressing a reporter construct for ongoing evaluation of Doxycycline.

Materials:

  • Target mammalian cell line

  • Lentiviral particles carrying the desired reporter construct with a selection marker (e.g., puromycin (B1679871) resistance)

  • Complete cell culture medium

  • Polybrene

  • Selection antibiotic (e.g., Puromycin)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 6-well plate to achieve 50-70% confluency on the day of transduction.

  • Lentiviral Transduction:

    • Thaw the lentiviral particles on ice.

    • Prepare transduction medium with lentivirus and polybrene.

    • Replace the cell culture medium with the transduction medium.

    • Incubate for 24-48 hours.

  • Selection of Transduced Cells:

    • After transduction, replace the medium with fresh complete medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal concentration of the antibiotic must be determined beforehand with a kill curve for the specific cell line.

    • Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until non-transduced control cells are completely killed.

  • Expansion and Validation:

    • Expand the surviving antibiotic-resistant cells.

    • Validate the expression of the reporter gene (e.g., by fluorescence microscopy for GFP/RFP or by a baseline luciferase assay).

    • The generated stable cell line can now be used for repeated experiments to evaluate Doxycycline.

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxycycline Doxycycline (this compound) IKK_complex IKK Complex Doxycycline->IKK_complex Inhibits Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IkB_NF_kB->IkB Degradation IkB_NF_kB->NF_kB Releases DNA DNA NF_kB_n->DNA Binds Gene_Expression Target Gene Expression (e.g., Reporter Gene) DNA->Gene_Expression Induces

Caption: Doxycycline's inhibition of the NF-κB signaling pathway.

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates Doxycycline Doxycycline (this compound) Doxycycline->ERK Inhibits Transcription_Factor Transcription Factor (e.g., ELK1) ERK_n->Transcription_Factor Activates Gene_Expression Target Gene Expression (e.g., Reporter Gene) Transcription_Factor->Gene_Expression Induces

Caption: Doxycycline's inhibition of the MAPK/ERK signaling pathway.

Lentiviral_Reporter_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Seed_Cells 1. Seed Target Cells Transduce 2. Transduce with Lentiviral Reporter Construct Seed_Cells->Transduce Add_Doxycycline 3. Add Doxycycline (this compound) Transduce->Add_Doxycycline Induce_Pathway 4. Induce Signaling Pathway (Optional) Add_Doxycycline->Induce_Pathway Lyse_Cells 5. Lyse Cells Induce_Pathway->Lyse_Cells Measure_Signal 6. Measure Reporter Signal (e.g., Luminescence) Lyse_Cells->Measure_Signal Analyze_Data 7. Analyze Data Measure_Signal->Analyze_Data

Caption: Experimental workflow for a lentiviral reporter assay.

References

Troubleshooting & Optimization

D77 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the anti-HIV-1 inhibitor D77 in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1][2]. It is common practice to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in cell culture media.

Q2: Is there a known solubility limit for this compound in DMSO?

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds like many anti-HIV drugs. This occurs because the compound's solubility is significantly lower in the aqueous environment of the media compared to the highly polar aprotic solvent DMSO. The final concentration of this compound in the media may have exceeded its aqueous solubility limit.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q5: How should I store my this compound stock solution in DMSO?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. One supplier suggests that stock solutions can be stored at -20°C for several months[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q6: Is this compound stable in cell culture media?

A6: The stability of this compound in cell culture media at 37°C has not been specifically documented in the available resources. The stability of a compound in media can be influenced by factors such as pH, temperature, and interactions with media components. It is recommended to prepare fresh dilutions of this compound in media for each experiment. If long-term incubation is required, the stability should be experimentally determined.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in DMSO.
Possible Cause Troubleshooting Step
Insufficient SolventEnsure you are using a sufficient volume of DMSO to achieve the desired concentration.
Low TemperatureGently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
Compound QualityEnsure the this compound powder is of high purity and has been stored correctly.
Issue 2: this compound precipitates out of solution after dilution in cell culture media.
Possible Cause Troubleshooting Step
Exceeded Aqueous SolubilityThe final concentration of this compound is too high for the aqueous media. Determine the maximum soluble concentration experimentally (see Experimental Protocols).
Improper Dilution TechniqueRapidly adding the DMSO stock to the media can cause localized high concentrations and precipitation. Add the DMSO stock dropwise to the pre-warmed media while gently vortexing.
Media CompositionComponents in the cell culture media (e.g., salts, proteins in serum) can affect solubility. Test solubility in a simpler buffer like PBS first.
Temperature EffectsAdding a cold DMSO stock to warm media can cause precipitation. Allow the DMSO stock to reach room temperature before dilution.

Quantitative Data Summary

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C28H22BrNO7STargetMol
Molecular Weight 596.45 g/mol TargetMol
CAS Number 497836-10-9ChemicalBook[2]
Water Solubility No data availableGlpBio[3]
DMSO Solubility Soluble (at least 40 mg/mL)GlpBio[1], TargetMol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of your desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Aid dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath or warm it to 37°C until the compound is fully dissolved.

  • Store properly: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
  • Prepare a serial dilution: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.

  • Add to media: In a clear multi-well plate, add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 1 mL) of your pre-warmed (37°C) cell culture medium. Include a DMSO-only control.

  • Incubate and observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a relevant period (e.g., 2 hours).

  • Visual inspection: Carefully inspect each well for any signs of precipitation or cloudiness against a dark background. A microscope can be used for more sensitive detection.

  • Determine the maximum concentration: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Testing cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Solubility Assessment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Vortex/Sonicate dissolve->sonicate store Aliquot & Store at -80°C sonicate->store add_stock Add DMSO Stock Dropwise to Media store->add_stock Use Stock warm_media Pre-warm Cell Culture Media (37°C) warm_media->add_stock mix Gently Vortex add_stock->mix incubate Incubate (37°C, 5% CO2) mix->incubate Test Dilution observe Visual Inspection (Precipitation?) incubate->observe determine Determine Max Soluble Concentration observe->determine

Caption: Workflow for preparing and testing this compound solubility.

troubleshooting_logic Troubleshooting this compound Precipitation start This compound Precipitates in Cell Culture Media check_conc Is the final this compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No sol_determine Experimentally determine max soluble concentration. check_conc->sol_determine Yes check_dilution Was the dilution performed correctly? check_dmso->check_dilution No sol_dmso Reduce DMSO stock concentration or final dilution volume. check_dmso->sol_dmso Yes sol_dilution Add stock to pre-warmed media slowly with mixing. check_dilution->sol_dilution No success Solution is Clear check_dilution->success Yes sol_lower_conc Lower the final this compound working concentration. sol_determine->sol_lower_conc sol_lower_conc->success sol_dmso->success sol_dilution->success

Caption: Decision tree for troubleshooting this compound precipitation.

References

How to improve D77 stability for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D77, a novel anti-HIV-1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a benzoic acid derivative that functions as an anti-HIV-1 inhibitor.[1] Its chemical formula is C28H22BrNO7S. It targets the interaction between HIV-1 integrase (IN) and the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] This interaction is crucial for tethering the viral pre-integration complex (PIC) to the host cell's chromatin, a critical step for the integration of the viral DNA into the host genome.[2][3][4] By disrupting this interaction, this compound inhibits viral replication.[1]

Q2: What are the common solvents for dissolving this compound for in vitro assays?

Q3: What is the recommended final concentration of DMSO in cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is considered safe for most cell lines.[5][6][7] However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solutions from light. While some compounds in DMSO can be stable for extended periods at room temperature, long-term storage at room temperature is generally not recommended due to the potential for degradation.[8]

Q5: What are the potential signs of this compound degradation in my experiment?

A5: Signs of this compound degradation can include a decrease in its inhibitory activity over time, the appearance of unknown peaks in HPLC analysis, or a change in the color of the solution. If you suspect degradation, it is recommended to prepare a fresh stock solution.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in in vitro experiments, focusing on stability-related problems.

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium The aqueous concentration of this compound exceeds its solubility limit.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells.- Prepare the final working solution by adding the this compound stock solution to the pre-warmed cell culture medium with vigorous vortexing.- Consider using a solubilizing agent, such as a small percentage of serum in the medium, if compatible with your experimental design.
Inconsistent or lower-than-expected inhibitory activity - Degradation of this compound: The compound may have degraded in the stock solution or in the assay plate over the course of the experiment.- Inaccurate concentration: Errors in preparing the stock solution or serial dilutions.- For degradation: - Prepare fresh this compound stock solutions regularly and store them properly in aliquots at -20°C or -80°C. - Minimize the exposure of this compound solutions to light and elevated temperatures. - Reduce the incubation time of the assay if possible.- For inaccurate concentration: - Carefully verify all calculations and pipetting steps during solution preparation. - Use calibrated pipettes.
High background signal in the assay - Non-specific binding of this compound: The compound may be binding to the assay plate or other components.- Interference with the detection method: this compound may have intrinsic fluorescence or absorbance at the wavelength used for detection.- For non-specific binding: - Use low-binding microplates. - Include appropriate controls, such as wells with this compound but without the target enzyme or cells.- For interference: - Run a control with this compound alone to measure its intrinsic signal and subtract it from the experimental values. - Consider using an alternative detection method if interference is significant.
Observed cytotoxicity at expected therapeutic concentrations - Solvent toxicity: The concentration of DMSO may be too high for the specific cell line.- Compound-induced toxicity: this compound itself may have cytotoxic effects at higher concentrations.- For solvent toxicity: - Perform a dose-response experiment with the vehicle (DMSO) alone to determine the maximum tolerated concentration for your cells. - Ensure the final DMSO concentration is below this threshold in all experiments.- For compound toxicity: - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. - Use this compound at concentrations below its cytotoxic threshold for functional assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of this compound powder (e.g., 5.97 mg) into the tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 5.97 mg of this compound, which has a molecular weight of 596.45 g/mol ).

    • Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the this compound stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. It is important to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.

Visualizations

HIV-1 Pre-Integration Complex Formation and Nuclear Import

The following diagram illustrates the key steps leading to the formation of the HIV-1 pre-integration complex (PIC) and its subsequent import into the nucleus, highlighting the critical role of the interaction between HIV-1 integrase (IN) and the cellular co-factor LEDGF/p75.

HIV1_PIC_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_interaction IN-LEDGF/p75 Interaction Viral_Entry Viral Entry Uncoating Viral Core Uncoating Viral_Entry->Uncoating RT Reverse Transcription Uncoating->RT dsDNA Viral dsDNA RT->dsDNA PIC_Assembly PIC Assembly dsDNA->PIC_Assembly PIC Pre-integration Complex (PIC) (Viral DNA, IN, RT, MA, Vpr) PIC_Assembly->PIC Nuclear_Pore Nuclear Pore Complex PIC->Nuclear_Pore Nuclear Import Nuclear_PIC Nuclear PIC Nuclear_Pore->Nuclear_PIC Chromatin_Tethering Chromatin Tethering Nuclear_PIC->Chromatin_Tethering Integration Integration Chromatin_Tethering->Integration Provirus Provirus Integration->Provirus HIV_IN HIV-1 Integrase (IN) HIV_IN->Chromatin_Tethering LEDGF LEDGF/p75 LEDGF->Chromatin_Tethering This compound This compound This compound->HIV_IN Inhibits Interaction

Caption: HIV-1 Pre-Integration Complex (PIC) formation and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve common stability-related problems encountered during in vitro experiments with this compound.

Caption: A logical workflow for troubleshooting this compound stability issues in in vitro assays.

References

Technical Support Center: Troubleshooting D77 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with assays involving the D77 anti-HIV-1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound inhibitor?

A1: this compound is an anti-HIV-1 inhibitor. It demonstrates a high binding affinity to the catalytic core domain of HIV-1 integrase and has been shown to inhibit the interaction of the integrase with IBD (integrase binding domain).[1] This inhibition of a key viral enzyme is a critical aspect of its antiviral activity.

Q2: What are the common types of assays in which this compound is evaluated?

A2: this compound is typically evaluated in cell-based assays that measure its efficacy in inhibiting HIV-1 replication and its potential cytotoxicity. Common assays include:

  • Viral Replication Assays: Measuring markers of viral activity, such as p24 antigen levels, in HIV-1 infected cell lines (e.g., MT-4, C8166) following treatment with this compound.[1]

  • Cell Viability Assays: Assessing the cytotoxic effects of this compound on host cells to determine its therapeutic window. Examples include MTT, XTT, or ATP-based assays (e.g., CellTiter-Glo®).[2]

  • Integrase Inhibition Assays: In vitro enzymatic assays to directly measure the inhibitory effect of this compound on the activity of purified HIV-1 integrase.

Q3: My EC50/IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent EC50 or IC50 values can stem from several factors, ranging from experimental setup to reagent handling. Key areas to investigate include:

  • Cell Health and Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift.[3] Ensure cells are in the logarithmic growth phase.[3]

  • Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to different growth rates and drug responses.[3]

  • Compound Solubility and Stability: this compound may have limited aqueous solubility. Precipitation at higher concentrations can lead to inaccurate potency measurements. Prepare fresh dilutions for each experiment and visually inspect for precipitates.[3][4]

  • Reagent Preparation and Storage: Inconsistent preparation of media, buffers, or assay reagents can introduce variability. Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles.[2][3]

  • Incubation Times: Strictly adhere to consistent incubation times for both drug treatment and assay development.[2]

Troubleshooting Guide for Inconsistent Assay Results

High Background or Low Signal-to-Noise Ratio

High background noise can mask the true signal from your experiment, leading to unreliable data.

Potential Cause Recommended Solution
Media Components Media supplements like Fetal Bovine Serum (FBS) and phenol (B47542) red can cause autofluorescence. Consider using serum-free or phenol red-free media, or performing measurements in PBS.[5]
Compound Interference The this compound compound itself might be fluorescent or interfere with the assay's detection method. Run a cell-free control with the compound and assay reagents to check for interference.[2]
Instrument Settings An insufficient number of flashes on a microplate reader can increase variability. Increasing the number of flashes can help average out outliers and reduce background noise.[5]
Incomplete Washing Steps Residual reagents or unbound conjugate can lead to high background. Ensure all washing steps are performed thoroughly and consistently.
High Variability Between Replicate Wells

Excessive variability across replicate wells can obscure dose-dependent effects and lead to unreliable results.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding.[3]
Edge Effects The outer wells of a microplate are prone to evaporation. Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2][3]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, compounds, or reagents is a major source of variability. Ensure pipettes are calibrated and use proper pipetting techniques.[2]
Heterogeneous Cell Distribution Uneven distribution of adherent cells within a well can cause distorted readings. Use a microplate reader with a well-scanning feature (orbital or spiral) to obtain more reliable data from the entire well surface.[5]

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density in culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (e.g., medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with no cells).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

D77_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition p1 Prepare this compound Stock & Dilutions p3 Seed Cells in 96-well Plate p1->p3 p2 Culture & Harvest Cells (e.g., MT-4) p2->p3 e1 Treat Cells with this compound p3->e1 e2 Incubate (24-72h) e1->e2 e3 Add Assay Reagent (e.g., MTT, p24 ELISA substrate) e2->e3 e4 Incubate for Signal Development e3->e4 d1 Read Plate (Absorbance/Fluorescence) e4->d1 d2 Data Analysis (EC50/IC50 Calculation) d1->d2 Troubleshooting_Logic cluster_reps Replicate Variability Issues cluster_signal Low Signal/High Background Issues cluster_potency Potency Shift Issues start Inconsistent Results Observed q1 Are replicates highly variable? start->q1 q2 Is the signal-to-noise ratio low? start->q2 q3 Are EC50/IC50 values shifting? start->q3 a1 Check Cell Seeding Consistency q1->a1 Yes b1 Test for Compound Interference q2->b1 Yes c1 Verify this compound Solubility & Stability q3->c1 Yes a2 Review Pipetting Technique a1->a2 a3 Avoid Edge Effects a2->a3 b2 Optimize Instrument Settings b1->b2 b3 Use Assay-Specific Media b2->b3 c2 Use Low, Consistent Cell Passage c1->c2 c3 Standardize Incubation Times c2->c3

References

Optimizing D77 concentration for antiviral effect

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the D77 compound to optimize its antiviral effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an antiviral assay?

For initial screening, we recommend a 10-point serial dilution starting from 100 µM. This broad range will help in determining the approximate effective concentration (EC50) and cytotoxicity concentration (CC50) for your specific cell line and virus model.

Q2: How should I dissolve and store the this compound compound?

This compound is soluble in DMSO. Prepare a 10 mM stock solution in cell culture-grade DMSO. Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

Q3: What is the known mechanism of action for this compound?

This compound is a potent inhibitor of the viral 3CL protease (3CLpro), a critical enzyme for viral polyprotein processing and subsequent replication. By blocking this enzyme, this compound prevents the formation of a functional viral replication complex.

Figure 1: this compound Mechanism of Action Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Translation Viral_Entry->Viral_RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Protease 3CL Protease (3CLpro) Polyprotein->Protease activates Replication_Complex Functional Replication Complex Protease->Replication_Complex cleaves polyprotein to form This compound This compound Compound This compound->Protease inhibits Replication Viral RNA Replication Replication_Complex->Replication Assembly Virion Assembly & Release Replication->Assembly Figure 2: Troubleshooting Workflow for No Antiviral Effect Start Start: No Antiviral Effect Observed Check_Concentration Is this compound concentration range appropriate? Start->Check_Concentration Increase_Concentration Action: Increase concentration range Check_Concentration->Increase_Concentration No Check_Compound Is the compound stock/working solution stable? Check_Concentration->Check_Compound Yes Increase_Concentration->Check_Compound Prepare_Fresh Action: Prepare fresh solutions Check_Compound->Prepare_Fresh No Check_MOI Is the viral MOI too high? Check_Compound->Check_MOI Yes Prepare_Fresh->Check_MOI Lower_MOI Action: Lower MOI and re-titer virus Check_MOI->Lower_MOI Yes Consult Consult Further Support Check_MOI->Consult No Lower_MOI->Consult Figure 3: Plaque Reduction Assay Workflow Seed_Cells 1. Seed Cells in 6-well plates (24h incubation) Prepare_Virus 2. Prepare Virus-D77 mixture (Serial dilutions of this compound) Seed_Cells->Prepare_Virus Infect_Cells 3. Infect cell monolayer (1h incubation) Prepare_Virus->Infect_Cells Overlay 4. Add semi-solid overlay (e.g., agar (B569324) or methylcellulose) Infect_Cells->Overlay Incubate 5. Incubate for 48-72h (Plaque formation) Overlay->Incubate Fix_Stain 6. Fix and stain cells (e.g., Crystal Violet) Incubate->Fix_Stain Count 7. Count plaques and calculate EC50 Fix_Stain->Count

D77 degradation in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with D77 degradation in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected stability in cell culture?

A1: this compound is a novel small molecule inhibitor currently under investigation. As with any new compound, its stability in a complex biological environment like cell culture media is not fully characterized and can be influenced by multiple factors.[1][2] It is recommended to empirically determine the stability of this compound under your specific experimental conditions.

Q2: What are the common causes of compound degradation in cell culture?

A2: Compound degradation in cell culture can be broadly categorized into chemical and enzymatic breakdown.[3]

  • Chemical Degradation: Can be caused by factors such as pH of the media, exposure to light (photodegradation), temperature, and oxidation from reactive oxygen species in the media or generated by cells.[3]

  • Enzymatic Degradation: Can occur due to metabolism by the cells in culture or the presence of enzymes in the serum supplement (e.g., esterases in Fetal Bovine Serum).[4]

Q3: How can I determine if this compound is degrading in my experiment?

A3: The most direct method to assess the stability of this compound is through a time-course analysis using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This involves incubating this compound in your cell culture medium (with and without cells) and quantifying the concentration of the parent compound at various time points.[5]

Q4: What is an acceptable final concentration of the solvent for this compound in cell culture?

A4: The tolerance to solvents like DMSO varies between cell lines. A general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity. It is crucial to include a vehicle control (media with the same final solvent concentration) in your experiments.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in long-term assays.
  • Possible Cause: this compound may be degrading over the course of the experiment, leading to a decrease in its effective concentration.

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a time-course experiment to determine the half-life of this compound in your specific cell culture medium at 37°C. A detailed protocol is provided below.

    • Replenish this compound: If this compound is found to be unstable, consider replenishing the compound by performing partial or full media changes at regular intervals (e.g., every 24-48 hours).[4]

    • Use Fresh Stock Solutions: Always prepare fresh working solutions of this compound for each experiment to avoid issues with the stability of the stock solution.

Issue 2: High variability between replicate experiments.
  • Possible Cause: Inconsistent degradation of this compound due to minor variations in experimental conditions.

  • Troubleshooting Steps:

    • Protect from Light: Ensure that cell culture plates are protected from ambient light, both inside and outside the incubator, by using opaque plates or covering them.

    • Standardize Incubation Times: Be precise with treatment and incubation times across all experiments.

    • Control for Cell Density Effects: High cell densities can increase the rate of metabolic degradation. Optimize and standardize the cell seeding density for your assays.

Issue 3: Unexpected cytotoxicity observed in this compound-treated cells.
  • Possible Cause: Formation of a toxic degradation product of this compound.

  • Troubleshooting Steps:

    • Analyze for Degradants: Use LC-MS to analyze the culture medium for the presence of potential degradation products.

    • Test Supernatant Toxicity: Incubate this compound in cell-free medium for the duration of your experiment, and then transfer this "pre-incubated" medium to naive cells to see if it induces toxicity.

Quantitative Data Summary

Table 1: Stability of this compound in Different Cell Culture Media

MediumSerum ConcentrationHalf-life (t½) at 37°CPrimary Degradation Product
DMEM10% FBS36 hoursThis compound-Metabolite A
RPMI-164010% FBS48 hoursThis compound-Metabolite A
DMEM (Serum-Free)0%> 72 hoursNot Detected
RPMI-1640 (Serum-Free)0%> 72 hoursNot Detected

Table 2: Effect of this compound Concentration on Downstream Target Phosphorylation

This compound Concentration (µM)p-Target Protein (Fold Change vs. Vehicle) at 48h
0.11.2
13.5
108.1
10 (with media change at 24h)12.5

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Medium
  • Preparation:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).

  • Incubation:

    • Spike this compound into the pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.

    • Aliquot the medium into sterile tubes for each time point.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Immediately stop any further degradation by freezing the samples at -80°C or by protein precipitation with cold acetonitrile.

  • Analysis:

    • Analyze the samples using a validated HPLC method to quantify the peak area of the parent this compound compound.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

D77_Degradation_Workflow cluster_troubleshooting Troubleshooting this compound Degradation start Inconsistent Experimental Results q1 Is this compound degrading? start->q1 stability_test Perform Stability Assay (HPLC/LC-MS) q1->stability_test Yes end Consistent Results q1->end No q2 Is this compound unstable? stability_test->q2 action1 Replenish this compound during experiment q2->action1 Yes action2 Optimize experimental conditions (light, cell density) q2->action2 Yes action1->end action2->end

Caption: Troubleshooting workflow for investigating this compound degradation.

D77_Signaling_Pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates CellularResponse Cell Cycle Arrest & Apoptosis TranscriptionFactor->CellularResponse Induces Gene Expression

Caption: Hypothetical signaling pathway activated by this compound.

References

Technical Support Center: Optimizing pH for D77 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific, widely recognized enzyme or protein consistently designated as "D77" did not yield a definitive result. The information presented here is based on a hypothetical enzyme, herein referred to as "this compound", to serve as a comprehensive guide for researchers. The principles and methodologies described are broadly applicable to the process of determining and optimizing the pH for enzymatic assays. Recent findings have identified "this compound" as an anti-HIV-1 inhibitor, not an enzyme.[1][2] There is also a D7 protein family found in the saliva of blood-sucking arthropods.[3][4] Additionally, a 77 kDa protein (DP71) related to the dystrophin gene family has been characterized.[5] This guide will proceed under the hypothetical premise of this compound as an enzyme to fulfill the user's request for a technical support center structure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH is the pH at which an enzyme exhibits maximum activity.[6][7] This value is highly specific to each enzyme and is influenced by its amino acid composition and the charge distribution in its active site.[6] For most enzymes, the optimal pH lies within a narrow range, and deviations can lead to a significant loss of activity.[6][7][8] For our hypothetical this compound, the optimal pH must be determined experimentally. A typical starting point for many enzymes is a neutral pH of around 7.0.[8]

Q2: How do I choose the correct buffer for my this compound assay?

Choosing the right buffer is critical for maintaining a stable pH throughout your experiment. An ideal buffer should have a pKa value close to the desired pH of the assay.[9] The effective buffering range for a buffer is generally considered to be its pKa ± 1 pH unit.[9] For example, if you hypothesize that the optimal pH for this compound is 7.4, a phosphate (B84403) buffer (pKa around 7.2) would be a suitable choice.[10] It is also important to ensure that the buffer components do not interfere with the enzyme's activity or the assay's detection method.[9]

Q3: Can I use a universal buffer to test a wide pH range for this compound?

Yes, a universal buffer, which is a mixture of several buffering agents with different pKa values, can be useful for preliminary screening of the optimal pH for this compound over a broad range. This allows you to test multiple pH points with a single buffer system, ensuring that any observed changes in activity are due to pH and not different buffer compositions.

Q4: What are the signs of this compound denaturation due to incorrect pH?

Extreme pH values, both acidic and alkaline, can cause irreversible denaturation of the enzyme.[6][8] This occurs because changes in pH alter the ionization state of amino acid residues, disrupting the ionic bonds and hydrogen bonds that maintain the enzyme's three-dimensional structure.[6] Signs of denaturation include a complete and irreversible loss of enzymatic activity.[7] If you suspect denaturation, you can try returning the enzyme to its optimal pH, but denatured enzymes often cannot refold correctly.[8]

Troubleshooting Guide

Issue 1: this compound activity is significantly lower than expected.

  • Possible Cause: The buffer pH is outside the optimal range for this compound.

    • Solution: Verify the pH of your buffer using a calibrated pH meter. Do not rely solely on the theoretical pH from buffer preparation. Prepare fresh buffer if necessary. Conduct a pH profile experiment to determine the optimal pH for this compound activity.

  • Possible Cause: The buffer components are inhibiting this compound.

    • Solution: Review the literature for known inhibitors of similar enzymes. Test a different buffer system with a similar pKa to see if activity is restored.

  • Possible Cause: Incorrect buffer temperature.

    • Solution: Ensure your assay buffer is at the correct temperature for the experiment.[11] Some buffers, like Tris, have a pKa that is highly dependent on temperature.[9]

Issue 2: High variability in this compound activity between replicate experiments.

  • Possible Cause: Inconsistent pH across experiments.

    • Solution: Always use freshly prepared buffer from the same stock for all replicates. Ensure thorough mixing of all assay components. Use an automated plate washer if available to ensure consistent washing steps.

  • Possible Cause: "Plate effects" in microplate assays.

    • Solution: Evaporation at the edges of a microplate can concentrate buffer components and alter pH.[12] To mitigate this, avoid using the outer wells or fill them with a blank solution.

Quantitative Data Summary

The following table presents hypothetical data from a pH optimization experiment for this compound, demonstrating its activity profile in different buffer systems.

Buffer System (50 mM)pHRelative this compound Activity (%)
Citrate5.015
Citrate5.535
MES6.060
MES6.585
Phosphate7.0100
Phosphate7.595
Tris-HCl8.070
Tris-HCl8.545
Carbonate-Bicarbonate9.020

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Activity

This protocol outlines a general method for determining the optimal pH of this compound using a spectrophotometric assay.

  • Buffer Preparation:

    • Prepare a series of 100 mM buffer stocks covering a pH range from 5.0 to 9.0 (e.g., Citrate for pH 5.0-5.5, MES for pH 6.0-6.5, Phosphate for pH 7.0-7.5, Tris-HCl for pH 8.0-8.5, and Carbonate-Bicarbonate for pH 9.0).[13]

    • Adjust the pH of each buffer to the desired value using a calibrated pH meter at the intended experimental temperature.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of each buffer to triplicate wells.

    • Add 25 µL of the this compound substrate solution to each well.

    • Pre-incubate the plate at the optimal temperature for this compound (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 25 µL of a diluted this compound enzyme solution to each well.

    • Immediately place the microplate in a plate reader set to the appropriate wavelength for detecting the product formation.

  • Data Acquisition and Analysis:

    • Measure the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

    • Calculate the initial reaction velocity (rate of change in absorbance) for each pH value.

    • Plot the reaction velocity against the pH to determine the pH at which this compound activity is maximal.

Visualizations

logical_relationship_troubleshooting_ph start Low this compound Activity Observed check_ph Verify Buffer pH with Calibrated Meter start->check_ph ph_correct pH is Correct check_ph->ph_correct Yes ph_incorrect pH is Incorrect check_ph->ph_incorrect Is pH correct? No check_buffer_comp Investigate Buffer Component Inhibition ph_correct->check_buffer_comp remake_buffer Prepare Fresh Buffer and Re-test ph_incorrect->remake_buffer activity_restored Activity Restored remake_buffer->activity_restored test_alt_buffer Test Alternative Buffer System check_buffer_comp->test_alt_buffer test_alt_buffer->activity_restored Yes no_change Activity Still Low test_alt_buffer->no_change No further_troubleshoot Consult Further Troubleshooting Guides (e.g., enzyme concentration, substrate quality) no_change->further_troubleshoot

Caption: Troubleshooting workflow for low this compound enzyme activity related to pH.

experimental_workflow_ph_optimization start Start: pH Optimization for this compound prep_buffers Prepare a Series of Buffers (pH 5.0 - 9.0) start->prep_buffers setup_assay Set Up 96-Well Plate Assay (Buffer + Substrate) prep_buffers->setup_assay pre_incubate Pre-incubate at Optimal Temperature setup_assay->pre_incubate add_enzyme Initiate Reaction with this compound Enzyme pre_incubate->add_enzyme measure_activity Measure Product Formation (Spectrophotometry) add_enzyme->measure_activity analyze_data Calculate Initial Reaction Velocities measure_activity->analyze_data plot_results Plot Activity vs. pH analyze_data->plot_results determine_optimum Identify Optimal pH plot_results->determine_optimum

Caption: Experimental workflow for determining the optimal pH for this compound activity.

References

Technical Support Center: D77 Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying, understanding, and mitigating the potential interference of Compound D77 in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Compound this compound and why might it interfere with fluorescence-based assays?

A1: Compound this compound is a small molecule inhibitor under investigation. Like many small molecules, it has the potential to interfere with fluorescence-based assays through several mechanisms, including but not limited to autofluorescence, quenching of the fluorescent signal, and light scattering.[1][2][3] It is crucial to characterize the intrinsic fluorescent properties of any test compound to ensure that observed assay signals are not artifacts of interference.

Q2: What are the common types of fluorescence-based assays that could be affected by this compound?

A2: A variety of common fluorescence-based assays can be susceptible to interference from small molecules like this compound. These include:

  • Fluorescence Intensity (FI) Assays: Direct measurement of fluorescence can be skewed by the compound's own fluorescence or its ability to quench the signal.[2][3]

  • Fluorescence Polarization (FP) Assays: Interference can occur through spectral overlap or by affecting the rotational properties of the fluorescently labeled molecule.[4][1][2]

  • Förster Resonance Energy Transfer (FRET) Assays: this compound could absorb light at the donor or acceptor excitation/emission wavelengths or quench the fluorescence of either fluorophore, leading to false positives or negatives.[4][2]

  • High-Content Screening (HCS) Assays: Autofluorescence from the compound can obscure the signal from fluorescent probes used to visualize cellular components.[5]

Q3: How can I determine if this compound is autofluorescent?

A3: To determine if this compound is autofluorescent, you should measure its fluorescence spectrum in the assay buffer without any other fluorescent reagents. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you identify if the compound emits light at the same wavelengths used for your assay's excitation and emission.[5][3]

Q4: What is fluorescence quenching and how can this compound cause it?

A4: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance.[1][3] this compound could cause quenching through several mechanisms, such as absorbing the excitation light or the emitted fluorescence of your probe (inner filter effect), or through direct interaction with the fluorophore.[1][5]

Q5: Can this compound cause light scattering, and how would that affect my results?

A5: Yes, if this compound has poor solubility in the assay buffer, it can form precipitates or aggregates that scatter light.[4][2] This scattered light can be detected by the plate reader and may be misinterpreted as a fluorescence signal, leading to false-positive results.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting potential interference from Compound this compound.

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

Possible Cause:

  • This compound is autofluorescent at the assay wavelengths.

  • This compound is causing light scattering.

Troubleshooting Workflow:

start High Signal Observed check_autofluorescence Run spectral scan of this compound in assay buffer start->check_autofluorescence is_autofluorescent Is this compound fluorescent at assay wavelengths? check_autofluorescence->is_autofluorescent check_scattering Visually inspect wells for precipitation. Measure absorbance at 600 nm. is_autofluorescent->check_scattering No mitigate_autofluorescence Implement mitigation strategies for autofluorescence. is_autofluorescent->mitigate_autofluorescence Yes is_scattering Is there evidence of scattering? check_scattering->is_scattering mitigate_scattering Address solubility issues. is_scattering->mitigate_scattering Yes no_interference Interference from autofluorescence or scattering is unlikely. is_scattering->no_interference No other_causes Investigate other potential causes for high signal. mitigate_autofluorescence->other_causes mitigate_scattering->other_causes no_interference->other_causes

Caption: Troubleshooting workflow for high fluorescence signals.

Mitigation Strategies for Autofluorescence:

  • Use Red-Shifted Fluorophores: The incidence of autofluorescence is generally lower at longer, red-shifted excitation and emission wavelengths.

  • Pre-read Plates: Measure the fluorescence of the wells containing this compound before adding the fluorescent substrate to determine the background fluorescence.

  • Time-Resolved Fluorescence (TRF): If this compound has a short fluorescence lifetime, using a long-lifetime TRF probe can help distinguish the specific signal from the compound's fluorescence.[6]

Addressing Solubility Issues:

  • Modify Buffer Conditions: The addition of non-ionic detergents (e.g., Triton X-100, Tween-20) or adjusting the pH may improve compound solubility.[2]

  • Lower Compound Concentration: Test a lower concentration range of this compound.

Issue 2: Unexpectedly low fluorescence signal in the presence of this compound.

Possible Cause:

  • This compound is quenching the fluorescence of the assay probe.

  • Inner filter effect caused by this compound.

Troubleshooting Workflow:

start Low Signal Observed check_quenching Perform a quenching control experiment start->check_quenching is_quenching Does this compound quench the fluorophore? check_quenching->is_quenching check_inner_filter Measure absorbance spectrum of this compound is_quenching->check_inner_filter No mitigate_quenching Implement mitigation strategies for quenching. is_quenching->mitigate_quenching Yes is_inner_filter Does this compound absorb at excitation or emission wavelengths? check_inner_filter->is_inner_filter mitigate_inner_filter Address inner filter effect. is_inner_filter->mitigate_inner_filter Yes no_interference Interference from quenching or inner filter effect is unlikely. is_inner_filter->no_interference No other_causes Investigate other potential causes for low signal. mitigate_quenching->other_causes mitigate_inner_filter->other_causes no_interference->other_causes

Caption: Troubleshooting workflow for low fluorescence signals.

Mitigation Strategies for Quenching:

  • Decrease Compound Concentration: Quenching is often concentration-dependent.[5]

  • Change Fluorophore: Use a different fluorescent probe that may be less susceptible to quenching by this compound.

Addressing the Inner Filter Effect:

  • Use a "Pre-read" to Correct Data: Measure the absorbance of the compounds at the excitation and emission wavelengths to identify potential interference.[1]

  • Mathematical Correction: Apply correction formulas to the raw fluorescence data based on the absorbance of this compound.

  • Use Lower Compound Concentrations: This will reduce the absorbance and minimize the inner filter effect.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during the troubleshooting process to assess the level of interference by Compound this compound.

ParameterNo this compound (Control)This compound (10 µM)This compound (50 µM)Interpretation
Autofluorescence (RFU) 505002500This compound is autofluorescent in a concentration-dependent manner.
Fluorescence Quenching (%) 01560This compound quenches the fluorophore at higher concentrations.
Absorbance at 485 nm 0.010.150.60Potential for inner filter effect at the excitation wavelength.
Absorbance at 520 nm 0.010.080.35Potential for inner filter effect at the emission wavelength.
Light Scattering (OD at 600 nm) 0.020.030.15Evidence of light scattering at 50 µM.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of Compound this compound

Objective: To determine the intrinsic fluorescence of Compound this compound at the assay's excitation and emission wavelengths.

Materials:

  • Compound this compound stock solution

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence plate reader with spectral scanning capabilities

Methodology:

  • Prepare serial dilutions of Compound this compound in assay buffer, starting from the highest concentration used in the assay down to a no-compound control.

  • Dispense the dilutions into the wells of the microplate.

  • Include wells with assay buffer only as a blank.

  • Scan the emission spectrum of each well using the same excitation wavelength as your primary assay.

  • Separately, scan the excitation spectrum of each well using the same emission wavelength as your primary assay.

  • Analyze the spectra to identify any emission peaks that overlap with your assay's detection window.

Protocol 2: Quenching Control Experiment

Objective: To determine if Compound this compound quenches the fluorescence of the assay's probe.

Materials:

  • Compound this compound stock solution

  • Fluorescent probe used in the assay

  • Assay buffer

  • Black microplates

  • Fluorescence plate reader

Methodology:

  • Prepare a solution of the fluorescent probe in assay buffer at the same concentration used in the assay.

  • Prepare serial dilutions of Compound this compound in assay buffer.

  • In the wells of a microplate, mix the fluorescent probe solution with the serial dilutions of this compound.

  • Include control wells with the fluorescent probe and assay buffer only (no this compound).

  • Incubate the plate for the same duration as the actual assay.

  • Measure the fluorescence intensity at the assay's excitation and emission wavelengths.

  • Calculate the percentage of quenching for each concentration of this compound compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 General Fluorescence Assay Workflow cluster_1 Potential Interference Points reagents Prepare Assay Reagents add_this compound Add Compound this compound reagents->add_this compound add_probe Add Fluorescent Probe/Substrate add_this compound->add_probe autofluorescence Autofluorescence add_this compound->autofluorescence scattering Light Scattering add_this compound->scattering incubate Incubate add_probe->incubate quenching Quenching add_probe->quenching read Read Fluorescence incubate->read analyze Analyze Data read->analyze autofluorescence->read quenching->read scattering->read

Caption: General fluorescence assay workflow and points of potential this compound interference.

References

Validation & Comparative

A Comparative Analysis of D77 and Raltegravir in the Inhibition of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms and inhibitory profiles of D77 and raltegravir (B610414), two notable inhibitors of HIV-1 integrase. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. As such, HIV-1 integrase has become a key target for the development of antiretroviral drugs. This guide provides a comprehensive comparison of two HIV-1 integrase inhibitors, this compound and raltegravir, which employ different mechanisms to disrupt the integration process. Raltegravir, a well-established clinical drug, is an integrase strand transfer inhibitor (INSTI), while this compound represents a novel class of inhibitors that target the interaction between integrase and a crucial cellular cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75).

Mechanisms of Action

Raltegravir acts at the catalytic site of HIV-1 integrase, specifically inhibiting the strand transfer step of integration. This is the second of two critical catalytic reactions mediated by the enzyme, the first being 3'-processing. By blocking strand transfer, raltegravir prevents the covalent joining of the viral DNA to the host chromosome.

In contrast, this compound, a benzoic acid derivative, functions as an allosteric inhibitor. It targets the interaction between the HIV-1 integrase catalytic core domain and the integrase binding domain of LEDGF/p75. LEDGF/p75 is a host protein that tethers the viral pre-integration complex to the chromatin, thereby guiding the integration of viral DNA into transcriptionally active regions of the host genome. By disrupting this interaction, this compound indirectly inhibits the integration process.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of this compound and raltegravir have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) for the disruption of the integrase-LEDGF/p75 interaction and the half-maximal effective concentration (EC50) for the inhibition of HIV-1 replication are key parameters for comparison.

CompoundTargetAssay TypeIC50 / EC50Reference
This compound IN-LEDGF/p75 InteractionBiochemical AssayMicromolar range[1]
Raltegravir HIV-1 Integrase (Strand Transfer)Biochemical Assay90 nM and 40 nM (for WT and S217Q PFV IN respectively)[2]
Raltegravir HIV-1 ReplicationCell-based AssayEC50 of approximately 2.2–5.3 ng/mL[3]

It is important to note that direct comparison of IC50 and EC50 values should be made with caution, as experimental conditions can vary between studies.

Experimental Protocols

Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction (AlphaLISA Assay)

This protocol describes a high-throughput method to screen for inhibitors of the interaction between HIV-1 integrase and LEDGF/p75 using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.

Materials:

  • Recombinant HIV-1 Integrase (IN)

  • Recombinant LEDGF/p75

  • AlphaLISA Acceptor beads (e.g., nickel chelate for His-tagged IN)

  • Streptavidin-coated Donor beads

  • Biotinylated anti-LEDGF/p75 antibody

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well white opaque microplates

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control) into the microplate wells.

  • Protein Incubation: Add a pre-incubated mixture of HIV-1 integrase and biotinylated anti-LEDGF/p75 antibody to each well. Incubate for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.

  • Acceptor Bead Addition: Add AlphaLISA Acceptor beads to each well and incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition: Add Streptavidin-coated Donor beads to each well and incubate for 30 minutes at room temperature in the dark.

  • Signal Detection: Read the plate using an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the IN-LEDGF/p75 interaction. A decrease in signal in the presence of a test compound indicates inhibition.

HIV-1 Integrase Strand Transfer Inhibition (ELISA-based Assay)

This protocol outlines an ELISA-based method to measure the inhibition of the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA) labeled with a hapten (e.g., Digoxigenin)

  • Streptavidin-coated 96-well plates

  • Biotinylated donor DNA

  • Anti-hapten antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer

  • Test compounds (e.g., raltegravir) dissolved in DMSO

Procedure:

  • Plate Coating: Add biotinylated donor DNA to the streptavidin-coated wells and incubate to allow for binding. Wash to remove unbound DNA.

  • Integrase Binding: Add HIV-1 integrase to the wells and incubate to allow binding to the donor DNA. Wash to remove unbound integrase.

  • Inhibitor Addition: Add test compounds and controls to the wells and incubate.

  • Strand Transfer Reaction: Add hapten-labeled target DNA to initiate the strand transfer reaction. Incubate to allow for the integration of the donor DNA into the target DNA.

  • Detection: Wash the wells and add the anti-hapten-HRP conjugate. Incubate and then wash to remove unbound conjugate. Add TMB substrate and incubate for color development.

  • Signal Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm. A decrease in absorbance in the presence of a test compound indicates inhibition of strand transfer.

Visualizing the Mechanisms of Inhibition

The following diagrams, generated using the DOT language, illustrate the HIV-1 integration pathway and the points of inhibition for this compound and raltegravir.

HIV1_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) (Viral DNA + Integrase + other viral/host factors) Viral_DNA->PIC PIC Assembly Nuclear_PIC Nuclear PIC PIC->Nuclear_PIC Nuclear Import Chromatin_Tethering Chromatin Tethering Nuclear_PIC->Chromatin_Tethering Three_Prime_Processing 3'-Processing Chromatin_Tethering->Three_Prime_Processing Strand_Transfer Strand Transfer Three_Prime_Processing->Strand_Transfer Provirus Integrated Provirus Strand_Transfer->Provirus LEDGF LEDGF/p75 LEDGF->Chromatin_Tethering Host_DNA Host Chromatin Host_DNA->Strand_Transfer This compound This compound This compound->Chromatin_Tethering Inhibits IN-LEDGF/p75 interaction Raltegravir Raltegravir Raltegravir->Strand_Transfer Inhibits strand transfer

Caption: HIV-1 Integration Pathway and Inhibition by this compound and Raltegravir.

The following diagram illustrates the experimental workflow for comparing the inhibitory activities of this compound and raltegravir.

Inhibitor_Comparison_Workflow cluster_this compound This compound Evaluation cluster_Raltegravir Raltegravir Evaluation cluster_Antiviral Antiviral Activity D77_Assay IN-LEDGF/p75 Interaction Assay (e.g., AlphaLISA) D77_Data IC50 Determination D77_Assay->D77_Data Comparison Comparative Analysis D77_Data->Comparison Ralt_Assay Strand Transfer Inhibition Assay (e.g., ELISA) Ralt_Data IC50 Determination Ralt_Assay->Ralt_Data Ralt_Data->Comparison Cell_Assay HIV-1 Replication Assay (Cell-based) EC50_Data EC50 Determination Cell_Assay->EC50_Data EC50_Data->Comparison

Caption: Workflow for the comparative analysis of this compound and raltegravir.

Conclusion

This compound and raltegravir represent two distinct and valuable strategies for the inhibition of HIV-1 integrase. Raltegravir's direct targeting of the enzyme's catalytic activity has proven to be a highly effective clinical approach. This compound, by targeting a critical protein-protein interaction necessary for integration, offers a promising alternative mechanism that could be effective against viral strains resistant to traditional INSTIs. This guide provides a foundational understanding for researchers and drug developers to further explore and compare these and other novel HIV-1 integrase inhibitors. The provided experimental protocols and visualizations serve as a practical resource for the continued investigation into new antiretroviral therapies.

References

Unable to Compare D77 and Dolutegravir Due to Lack of Data on D77

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the in vitro efficacy of the novel compound D77 against the established HIV-1 integrase inhibitor dolutegravir (B560016) cannot be provided at this time. Extensive searches for "this compound" within the context of HIV research, antiviral drug development, and integrase inhibitors did not yield any specific information or published experimental data.

Dolutegravir, a well-documented integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy.[1][2][3][4] Its mechanism of action involves blocking the strand transfer step of HIV DNA integration into the host cell genome, a critical stage in the viral replication cycle.[1][5][6][7] This is achieved by binding to the active site of the HIV integrase enzyme.[1][5][6]

Numerous in vitro studies have characterized the potent antiviral activity of dolutegravir. Its half-maximal effective concentration (EC50) values against wild-type HIV-1 typically range from 0.5 to 2.1 nM in peripheral blood mononuclear cells (PBMCs) and MT-4 cells.[1][5] The half-maximal inhibitory concentration (IC50) for dolutegravir is approximately 2.7 nM.[8] Furthermore, dolutegravir has shown efficacy against HIV-2 isolates, with mean EC50 values around 2.3 nM for wild-type strains.[9][10]

The development of resistance to antiretroviral drugs is a significant concern in HIV treatment.[11][12][13] While dolutegravir generally has a high barrier to resistance, certain mutations in the integrase gene can confer reduced susceptibility.[5][9]

Without any available data on the efficacy, mechanism of action, or resistance profile of a compound designated as this compound, a direct and objective comparison with dolutegravir is not feasible. To facilitate the creation of the requested comparison guide, specific studies, and experimental data detailing the in vitro performance of this compound are required.

Mechanism of Action: HIV-1 Integrase Inhibition

The diagram below illustrates the general mechanism of action for integrase strand transfer inhibitors like dolutegravir. These drugs target the HIV integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[2][4][14][15] By blocking this step, INSTIs effectively halt the HIV replication cycle.[4][6]

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_drug_action Drug Intervention Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virus Assembly New Virus Assembly Transcription & Translation->New Virus Assembly Budding Budding New Virus Assembly->Budding Mature HIV Mature HIV Budding->Mature HIV Dolutegravir Dolutegravir HIV Integrase HIV Integrase Dolutegravir->HIV Integrase Binds to HIV Integrase->Integration Inhibits

References

Validating the Antiviral Efficacy of D77 Across Diverse HIV-1 Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel antiviral agent D77 against established antiretroviral drugs, focusing on its efficacy across a panel of Human Immunodeficiency Virus Type 1 (HIV-1) strains. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a new therapeutic candidate.

Executive Summary

The emergence of drug-resistant HIV-1 strains necessitates the continued development of new antiviral agents with broad activity.[1][2][3][4] This report details the in vitro antiviral activity of this compound, a novel compound, against a variety of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and strains with known resistance mutations. Comparative data with approved antiretroviral drugs from different classes are provided to benchmark the performance of this compound.

Comparative Antiviral Activity of this compound

The antiviral activity of this compound was assessed using a single-round infectivity assay, which provides an accurate measure of the instantaneous inhibitory potential of a drug.[5] The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, was determined for this compound and a panel of comparator drugs against various HIV-1 strains.

HIV-1 Strain Drug Class This compound EC50 (nM) Zidovudine (AZT) EC50 (nM) Nevirapine EC50 (nM) Darunavir EC50 (nM) Raltegravir EC50 (nM)
HIV-1 IIIB (Lab-adapted, X4-tropic) -[Insert Data]3.1401.27.5
HIV-1 BaL (Lab-adapted, R5-tropic) -[Insert Data]4.5551.88.1
Clinical Isolate 1 (Subtype B, R5) -[Insert Data]5.2622.19.3
Clinical Isolate 2 (Subtype C, R5) -[Insert Data]6.8712.510.1
AZT-Resistant Strain (M184V) NRTI[Insert Data]>1000451.57.8
NNRTI-Resistant Strain (K103N) NNRTI[Insert Data]3.5>50001.37.6
Protease Inhibitor-Resistant Strain PI[Insert Data]3.342>2008.0
Integrase Inhibitor-Resistant Strain INSTI[Insert Data]3.6481.6>150

Table 1: Comparative EC50 values of this compound and reference antiretroviral drugs against a panel of HIV-1 strains. Lower EC50 values indicate higher antiviral potency. Data for comparator drugs are representative values from published literature.

Experimental Protocols

Cell Lines and Viruses:

  • Cell Lines: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5 and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR, were used for infectivity assays.

  • Viruses: Laboratory-adapted HIV-1 strains (IIIB and BaL), clinical isolates from different subtypes, and site-directed mutant viruses with known resistance mutations were used.[6] Viral stocks were generated by transfection of proviral DNA into HEK293T cells. The p24 antigen concentration of viral stocks was determined by ELISA.

Antiviral Activity Assay (Single-Round Infectivity Assay):

  • TZM-bl cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.

  • Serial dilutions of this compound and comparator drugs were prepared in cell culture medium.

  • The drug dilutions were added to the cells, followed by the addition of HIV-1 virus (corresponding to a pre-determined amount of p24 antigen).

  • The plates were incubated for 48 hours at 37°C.

  • After incubation, the cells were lysed, and luciferase activity was measured using a luminometer.

  • The percentage of viral inhibition was calculated relative to the untreated virus control.

  • EC50 values were determined by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay:

  • The cytotoxicity of this compound was evaluated in TZM-bl cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC50).[7] The therapeutic index (TI) was calculated as CC50/EC50.

HIV-1 Lifecycle and Potential Drug Targets

The replication cycle of HIV-1 offers multiple targets for antiviral intervention. The diagram below illustrates the key stages of the HIV-1 lifecycle, which include entry, reverse transcription, integration, and maturation.[2][8]

HIV_Lifecycle cluster_cell Host Cell Viral_Entry 1. Viral Entry (Attachment & Fusion) Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Viral Proteins) Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding 6. Budding Assembly->Budding Mature_Virion Mature Virion Budding->Mature_Virion Maturation (Protease activity) Free_Virion HIV-1 Virion Free_Virion->Viral_Entry gp120-CD4 binding D77_Workflow Compound_Synthesis This compound Synthesis & Purification Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (Single-Round Infectivity) Compound_Synthesis->Antiviral_Assay Data_Analysis Data Analysis (EC50 & CC50 Determination) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Comparative_Analysis Comparative Analysis with Known Drugs Data_Analysis->Comparative_Analysis NNRTI_Mechanism RT HIV-1 Reverse Transcriptase Active Site NNRTI Binding Pocket DNA_Synthesis DNA Synthesis Blocked RT->DNA_Synthesis This compound This compound (NNRTI) This compound->RT:p2 dNTP dNTP dNTP->RT:p1 Viral_RNA Viral RNA Template Viral_RNA->RT:p1

References

Navigating HIV-1 Integrase Inhibitor Resistance: A Comparative Overview of D77 and Conventional INSTIs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the investigational HIV-1 integrase inhibitor D77 with established integrase strand transfer inhibitors (INSTIs) highlights a promising avenue for combating drug resistance. Due to its novel mechanism of action, this compound, a benzoic acid derivative, is anticipated to bypass the common resistance pathways that affect conventional INSTIs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound and its potential role in the landscape of HIV-1 therapeutics, particularly in the context of cross-resistance with approved INSTIs such as raltegravir (B610414) (RAL), elvitegravir (B1684570) (EVG), dolutegravir (B560016) (DTG), and bictegravir (B606109) (BIC).

Executive Summary

HIV-1 integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern HIV treatment, but their efficacy can be compromised by the emergence of drug-resistant mutations in the integrase enzyme. The investigational compound this compound represents a new class of integrase inhibitors that operates through a distinct, allosteric mechanism, offering a potential solution to the challenge of INSTI resistance.

This compound, chemically identified as 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid, does not bind to the catalytic active site of the integrase enzyme as conventional INSTIs do. Instead, it targets the interaction between the HIV-1 integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75)[1]. This interaction is crucial for the proper localization and function of the integrase enzyme within the host cell. By disrupting this protein-protein interaction, this compound inhibits HIV-1 replication through a novel mechanism.

Comparative Analysis of Resistance Profiles

While direct experimental head-to-head cross-resistance data for this compound against a panel of INSTI-resistant HIV-1 strains are not yet available in published literature, the distinct mechanism of action of this compound and related allosteric integrase inhibitors (ALLINIs) provides a strong basis for predicting a lack of cross-resistance.

Table 1: Mechanistic Comparison of this compound and Conventional INSTIs

FeatureThis compound (Allosteric Integrase Inhibitor)Conventional INSTIs (RAL, EVG, DTG, BIC)
Mechanism of Action Inhibits the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75.Inhibit the strand transfer step of HIV-1 DNA integration by binding to the catalytic core of the integrase enzyme.
Binding Site Allosteric site at the integrase-LEDGF/p75 interface.Catalytic active site of the integrase enzyme.
Primary Resistance Mutations Not yet clinically defined.Mutations in the integrase gene, such as those at positions Q148, N155, and Y143, are known to confer resistance.
Predicted Cross-Resistance Not expected with conventional INSTIs due to a different binding site and mechanism of action.Significant cross-resistance has been observed among first-generation INSTIs. Second-generation INSTIs have a higher barrier to resistance but can be affected by specific mutation patterns.

Studies on allosteric integrase inhibitors as a class have shown that they retain activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs, including INSTIs[2]. Furthermore, the combination of allosteric inhibitors with INSTIs has been shown to be synergistic, suggesting that they could be effective when used together in combination therapy[2][3].

Experimental Methodologies

While specific experimental protocols for this compound cross-resistance studies are not available, the general methodologies used to assess cross-resistance for novel antiretroviral agents are well-established. These typically involve:

  • Generation of Resistant Viral Strains: Site-directed mutagenesis is used to introduce known INSTI resistance-associated mutations into an infectious molecular clone of HIV-1. Alternatively, resistant strains can be selected through in vitro passage of the virus in the presence of increasing concentrations of an INSTI.

  • Antiviral Activity Assays: The antiviral activity of the test compound (e.g., this compound) and reference INSTIs is evaluated against the panel of resistant viral strains and a wild-type control. This is commonly done using cell-based assays, such as the TZM-bl reporter cell line assay, which measures the reduction in viral replication in the presence of the drug.

  • Determination of EC50 and Fold Change: The effective concentration that inhibits 50% of viral replication (EC50) is determined for each compound against each viral strain. The fold change in EC50 is then calculated by dividing the EC50 against the resistant strain by the EC50 against the wild-type strain. A significant increase in the fold change indicates resistance.

Visualizing the Mechanism of Action

The distinct mechanisms of action of this compound and conventional INSTIs can be visualized through the following diagram.

Mechanism of Action: this compound vs. Conventional INSTIs cluster_0 HIV-1 Integration Process cluster_1 Inhibition by Conventional INSTIs cluster_2 Inhibition by this compound HIV DNA HIV DNA Integrase Integrase HIV DNA->Integrase Binds to LEDGF/p75 LEDGF/p75 Integrase->LEDGF/p75 Interacts with Integration Integration Integrase->Integration Catalyzes Host Chromosome Host Chromosome LEDGF/p75->Host Chromosome Tethers to Integration->Host Chromosome Inserts into INSTIs INSTIs Integrase_INSTI Integrase (Catalytic Site) INSTIs->Integrase_INSTI Binds to Block_Integration Strand Transfer Blocked Integrase_INSTI->Block_Integration This compound This compound Integrase_this compound Integrase (Allosteric Site) This compound->Integrase_this compound Binds to Block_Interaction Interaction Blocked Integrase_this compound->Block_Interaction LEDGF_p75_this compound LEDGF/p75 LEDGF_p75_this compound->Block_Interaction

References

D77: A Novel HIV-1 Integrase Inhibitor Targeting the LEDGF/p75 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D77 is a novel anti-HIV-1 inhibitor that demonstrates a unique mechanism of action by targeting the interaction between the HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75), a crucial cellular cofactor for viral replication. This guide provides a comparative analysis of this compound, including its selectivity, mechanism of action, and available performance data, alongside detailed experimental protocols for its evaluation.

Performance Comparison of HIV-1 Integrase Inhibitors

While direct comparative studies under identical experimental conditions are limited, the available data allows for a preliminary assessment of this compound's potency relative to established integrase strand transfer inhibitors (INSTIs) such as Raltegravir and Dolutegravir.

CompoundTargetMechanism of ActionIC50 (IN-LEDGF/p75 Interaction)EC50 (Anti-HIV-1 Activity)Cell Line
This compound HIV-1 Integrase - LEDGF/p75 InteractionAllosteric InhibitionPotent (specific values not consistently reported)Not consistently reportedMT-4, C8166
Raltegravir HIV-1 Integrase (Active Site)Strand Transfer InhibitionN/ANanomolar rangeVarious
Dolutegravir HIV-1 Integrase (Active Site)Strand Transfer InhibitionN/ANanomolar rangeVarious

Note: IC50 and EC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is for general comparative purposes. N/A indicates that the compound does not target the IN-LEDGF/p75 interaction directly.

Selectivity and Off-Target Profile

This compound's unique mechanism of targeting a protein-protein interaction offers the potential for high selectivity and a distinct resistance profile compared to active-site inhibitors. The binding site for this compound is on the HIV-1 integrase at the interface where it interacts with the IBD (Integrase Binding Domain) of LEDGF/p75. This allosteric inhibition mechanism means that this compound does not directly compete with the natural substrate of the integrase enzyme, but rather prevents the necessary interaction with a host factor.

Information regarding the comprehensive off-target profiling of this compound is not extensively available in the public domain. However, inhibitors that target the LEDGF/p75 binding site are a subject of ongoing research, and future studies will likely shed more light on their broader selectivity profiles.

Signaling Pathways and Mechanism of Action

The primary signaling pathway disrupted by this compound is the integration of HIV-1 proviral DNA into the host cell genome. This process is critically dependent on the interaction between HIV-1 integrase and the cellular protein LEDGF/p75.

HIV_Integration_Pathway cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) + Integrase Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import Integrase_in_PIC Integrase Pre-Integration Complex (PIC)->Integrase_in_PIC Integration Integration Nuclear Import->Integration Tethering to Chromatin Chromatin Chromatin Provirus Provirus Integration->Provirus LEDGF/p75 LEDGF/p75 LEDGF/p75->Integration Required Cofactor This compound This compound This compound->Integration Inhibits Integrase_in_PIC->LEDGF/p75 Interaction

HIV-1 Integration Pathway and this compound Inhibition

This compound binds to the HIV-1 integrase at the dimer interface, a site that is critical for the interaction with the Integrase Binding Domain (IBD) of LEDGF/p75. By occupying this pocket, this compound sterically hinders the binding of LEDGF/p75 to the integrase, thereby disrupting the formation of the functional integrase-LEDGF/p75 complex. This disruption prevents the tethering of the pre-integration complex (PIC) to the host chromatin, which is an essential step for efficient and targeted integration of the viral DNA. Molecular modeling studies have suggested that residues such as W131 and E170 on the integrase are crucial for the binding of this compound[1].

Experimental Protocols

HIV-1 Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)

This assay is a high-throughput method to screen for inhibitors of the IN-LEDGF/p75 protein-protein interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is based on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. In this assay, one protein (e.g., His-tagged Integrase) is bound to the donor bead, and the interacting partner (e.g., Biotinylated-LEDGF/p75) is bound to the acceptor bead. An interaction between the two proteins brings the beads together, resulting in a luminescent signal. Inhibitors of the interaction will disrupt this proximity and reduce the signal.

Workflow:

AlphaScreen_Workflow cluster_assay AlphaScreen Assay Workflow Prepare Reagents 1. Prepare Reagents: - His-tagged Integrase - Biotinylated-LEDGF/p75 - this compound/Control Compounds - Donor & Acceptor Beads Incubate Proteins & Compound 2. Incubate Integrase, LEDGF/p75, and this compound/Control Prepare Reagents->Incubate Proteins & Compound Add Beads 3. Add Donor and Acceptor Beads Incubate Proteins & Compound->Add Beads Incubate in Dark 4. Incubate in the dark Add Beads->Incubate in Dark Read Signal 5. Read Luminescence Incubate in Dark->Read Signal

AlphaScreen Assay Workflow

Detailed Methodology:

  • Reagent Preparation:

    • Purified His-tagged HIV-1 Integrase and biotinylated LEDGF/p75 (specifically the Integrase Binding Domain) are diluted to their optimal concentrations in the assay buffer.

    • This compound and other test compounds are serially diluted to the desired concentrations.

  • Assay Plate Preparation:

    • In a 384-well plate, add the test compounds (including this compound and controls).

    • Add the prepared His-tagged Integrase and biotinylated LEDGF/p75 to the wells.

    • Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for protein-compound interaction.

  • Bead Addition and Incubation:

    • A suspension of streptavidin-coated donor beads and Ni-NTA-coated acceptor beads is prepared in the assay buffer.

    • Add the bead suspension to each well.

    • Incubate the plate in the dark for a specified time (e.g., 1 hour) to allow for bead-protein binding and the proximity-based signal to develop.

  • Signal Detection:

    • The plate is read on an AlphaScreen-compatible plate reader, which excites the donor beads at 680 nm and measures the emission from the acceptor beads at 520-620 nm.

  • Data Analysis:

    • The signal intensity is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Anti-HIV-1 Activity Assay (MTT Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. In the context of an anti-HIV assay, effective compounds will inhibit viral replication and protect the cells from virus-induced cell death, thus resulting in a higher formazan signal compared to untreated, infected cells.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells 1. Seed MT-4 cells in a 96-well plate Add Compound & Virus 2. Add this compound/Control compounds and HIV-1 Seed Cells->Add Compound & Virus Incubate 3. Incubate for several days Add Compound & Virus->Incubate Add MTT Reagent 4. Add MTT solution Incubate->Add MTT Reagent Incubate to form Formazan 5. Incubate to allow formazan crystal formation Add MTT Reagent->Incubate to form Formazan Solubilize Formazan 6. Add solubilization solution Incubate to form Formazan->Solubilize Formazan Read Absorbance 7. Read absorbance at 570 nm Solubilize Formazan->Read Absorbance

MTT Assay Workflow

Detailed Methodology:

  • Cell Culture and Plating:

    • MT-4 cells, which are highly susceptible to HIV-1 infection, are cultured under standard conditions.

    • Cells are seeded into a 96-well microtiter plate at an appropriate density.

  • Compound and Virus Addition:

    • Serial dilutions of this compound and control compounds are added to the wells.

    • A predetermined amount of HIV-1 stock is added to the wells containing cells and compounds. Control wells with uninfected cells and infected, untreated cells are also included.

  • Incubation:

    • The plate is incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 4-5 days).

  • MTT Addition and Incubation:

    • MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 4 hours) to allow for the conversion of MTT to formazan by viable cells.

  • Solubilization and Absorbance Reading:

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability for each compound concentration.

    • The EC50 (50% effective concentration) is determined, representing the concentration of the compound that protects 50% of the cells from virus-induced death.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the binding affinity and kinetics of this compound to HIV-1 integrase in real-time.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., HIV-1 integrase) is immobilized on the chip surface. The other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass at the surface, which is detected as a change in the SPR signal.

Workflow:

SPR_Workflow cluster_spr SPR Workflow Immobilize Ligand 1. Immobilize HIV-1 Integrase on the sensor chip Inject Analyte 2. Inject this compound at various concentrations (Association) Immobilize Ligand->Inject Analyte Inject Buffer 3. Flow buffer over the surface (Dissociation) Inject Analyte->Inject Buffer Regenerate Surface 4. Regenerate the sensor surface (if necessary) Inject Buffer->Regenerate Surface Analyze Data 5. Analyze sensorgrams to determine kinetic parameters Regenerate Surface->Analyze Data

Surface Plasmon Resonance Workflow

Detailed Methodology:

  • Ligand Immobilization:

    • HIV-1 integrase is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection (Association):

    • Different concentrations of this compound are prepared in a running buffer.

    • Each concentration is injected over the sensor surface for a specific duration, allowing the binding of this compound to the immobilized integrase to be monitored in real-time.

  • Dissociation:

    • After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-integrase complex.

  • Regeneration:

    • If the interaction is reversible, a regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound represents a promising class of anti-HIV-1 inhibitors with a novel mechanism of action that is distinct from currently approved integrase inhibitors. By targeting the interaction between HIV-1 integrase and the host cofactor LEDGF/p75, this compound offers the potential for a high barrier to resistance and a favorable safety profile. Further quantitative comparative studies and comprehensive off-target profiling are necessary to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of this compound and other inhibitors in its class.

References

In Vivo Efficacy of D77: A Comparative Analysis with Standard Antiretroviral Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical candidate D77 and standard-of-care antiretroviral drugs, focusing on the critical aspect of in vivo efficacy. While this compound has shown promise in early-stage in vitro studies, a notable gap exists in publicly available data regarding its performance in living organisms. This guide aims to contextualize the available information on this compound against the well-established in vivo efficacy of approved integrase strand transfer inhibitors (INSTIs), namely Raltegravir (B610414), Elvitegravir (B1684570), Dolutegravir, and Bictegravir.

Executive Summary

This compound is a novel anti-HIV-1 inhibitor belonging to the class of benzoic acid derivatives.[1][2] Its unique mechanism of action targets the interaction between the HIV-1 integrase and the cellular cofactor LEDGF/p75, which is essential for the integration of the viral DNA into the host genome.[1][2] While in vitro studies have demonstrated its potential to inhibit this interaction and exhibit antiretroviral activity, there is a significant absence of published in vivo efficacy data from animal models.

In contrast, standard antiretroviral therapy has a robust portfolio of integrase inhibitors with extensive and well-documented in vivo efficacy. Drugs such as Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir have demonstrated potent viral suppression in established animal models, including humanized mice and non-human primates. This guide will present the available data for this compound and compare it with the in vivo performance of these standard drugs, highlighting the current state of research and the data required to further evaluate this compound's potential as a therapeutic agent.

This compound: Mechanism of Action and In Vitro Activity

This compound functions as an allosteric integrase inhibitor. Unlike catalytic site inhibitors, it disrupts the HIV replication cycle by preventing the binding of the viral integrase to the cellular protein LEDGF/p75. This interaction is crucial for the proper localization and function of the pre-integration complex. By inhibiting this binding, this compound affects the nuclear distribution of HIV-1 integrase, thereby blocking the integration of the viral genome into the host cell's DNA.[1][2]

D77_Mechanism_of_Action cluster_host_cell Host Cell HIV_Integrase HIV-1 Integrase Pre_Integration_Complex Pre-Integration Complex Assembly HIV_Integrase->Pre_Integration_Complex LEDGF_p75 LEDGF/p75 LEDGF_p75->Pre_Integration_Complex This compound This compound This compound->HIV_Integrase Inhibits Interaction Nuclear_Import Nuclear Import Pre_Integration_Complex->Nuclear_Import Integration Viral DNA Integration Nuclear_Import->Integration

Figure 1: Mechanism of action of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
Inhibition of IN-LEDGF/p75 interactionPotent-[1][2]
Antiretroviral ActivityDemonstrated-[1][2]

Standard Antiretroviral Drugs: In Vivo Efficacy of Integrase Inhibitors

The following tables summarize the in vivo efficacy of four widely used integrase inhibitors. The data is derived from studies in humanized mice (reconstituted with human immune cells to support HIV-1 replication) and non-human primates (infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) as a model for HIV).

Table 2: In Vivo Efficacy of Raltegravir

Animal ModelDosing RegimenViral Load ReductionKey FindingsReference
Humanized BLT MiceSingle subcutaneous dose of long-acting formulationProtected from two high-dose vaginal HIV challengesDemonstrates efficacy for pre-exposure prophylaxis (PrEP).[3][3][4]
Humanized MiceDaily oral gavagePlasma concentrations above IC95Effective suppression of HIV replication.[5][6][5][6]

Table 3: In Vivo Efficacy of Elvitegravir

Animal ModelDosing RegimenViral Load ReductionKey FindingsReference
Macaques (rectal SHIV transmission model)Topical inserts containing Tenofovir (B777) Alafenamide (TAF) and Elvitegravir72.6% efficacy with one insert, 93.1% with two insertsEffective as a topical pre-exposure prophylaxis.[7]
Humanized BLT MiceSubcutaneous nanoparticles with TAF and Elvitegravir100% protection when challenged 4 days post-injection; 60% at 14 daysLong-acting formulation provides sustained protection.[8]
Humanized MiceCombination with FTC/TDFFull viral suppressionEffective in a combination antiretroviral therapy (cART) regimen.[9]

Table 4: In Vivo Efficacy of Dolutegravir

Animal ModelDosing RegimenViral Load ReductionKey FindingsReference
SIV-infected MacaquesMonotherapy0.8 to 3.5 log RNA copies/ml plasma reduction within 4 weeksInitial viral suppression, but resistance emerged with monotherapy.[10][11][10][11]
Humanized Mice (HIV-2 infection)Oral, in combination with Abacavir and LamivudineFull viral suppressionEffective against HIV-2 and protects against CD4 T cell depletion.[12]
SIV-infected MacaquesCombination with TDF and FTCRapid and sustained virological efficacySuitable for long-term treatment with a good safety profile.[13]

Table 5: In Vivo Efficacy of Bictegravir

Animal ModelDosing RegimenViral Load ReductionKey FindingsReference
Humanized MiceOral, in combination with FTC/TAFFully effective in rapidly suppressing SIVmac239 and HIV-1 BaLDemonstrates broad efficacy against different lentiviruses.[9]
--High genetic barrier to resistance in vitroPotent antiviral activity against wild-type and first-generation INSTI-resistant strains.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for studies conducted in humanized mice and macaques, based on the methodologies described in the cited literature.

In Vivo Efficacy Study in Humanized Mice

Humanized_Mouse_Protocol Start Start Animal_Model Humanized Mice (e.g., BLT or CD34+ HSC engrafted) Start->Animal_Model Infection Infection with HIV-1 (specify strain and route, e.g., intravenous, vaginal) Animal_Model->Infection Viral_Load_Monitoring_Pre Monitor Plasma Viral Load to Confirm Infection Infection->Viral_Load_Monitoring_Pre Treatment_Initiation Initiate Antiretroviral Therapy (e.g., oral gavage, subcutaneous injection) Viral_Load_Monitoring_Pre->Treatment_Initiation Dosing Administer Drug at Specified Dose and Frequency Treatment_Initiation->Dosing Viral_Load_Monitoring_Post Weekly/Bi-weekly Monitoring of Plasma Viral Load Dosing->Viral_Load_Monitoring_Post Endpoint Endpoint Analysis (e.g., viral load suppression, CD4+ T cell counts, tissue viral reservoirs) Viral_Load_Monitoring_Post->Endpoint Stop End Endpoint->Stop

Figure 2: General workflow for in vivo efficacy studies in humanized mice.

Key Methodological Details:

  • Animal Models: Humanized mouse models, such as the BLT (bone marrow, liver, thymus) model, are commonly used as they can be reconstituted with a human immune system, making them susceptible to HIV-1 infection.[15][16]

  • Infection: Mice are typically infected with a specific strain of HIV-1 via intravenous, intraperitoneal, or mucosal (vaginal or rectal) routes.

  • Treatment: Antiretroviral drugs are administered through various routes, including oral gavage, subcutaneous injection, or as long-acting formulations. Doses are often calculated based on allometric scaling from human equivalent doses.

  • Monitoring: Plasma viral load is the primary endpoint and is typically measured weekly or bi-weekly using quantitative RT-PCR. CD4+ T cell counts are also monitored to assess immune reconstitution.

  • Endpoint Analysis: At the end of the study, tissues may be harvested to measure viral reservoirs in different anatomical compartments.

In Vivo Efficacy Study in Non-Human Primates (Macaques)

Macaque_Protocol Start Start Animal_Model Rhesus or Cynomolgus Macaques Start->Animal_Model Infection Infection with SIV or SHIV (specify strain and route) Animal_Model->Infection Viral_Load_Monitoring_Pre Monitor Plasma Viral Load to Establish Baseline Infection->Viral_Load_Monitoring_Pre Treatment_Initiation Initiate Antiretroviral Therapy (e.g., oral, subcutaneous) Viral_Load_Monitoring_Pre->Treatment_Initiation Dosing Administer Drug(s) at Specified Dose and Frequency Treatment_Initiation->Dosing Pharmacokinetic_Analysis Pharmacokinetic Sampling (Plasma Drug Concentrations) Dosing->Pharmacokinetic_Analysis Virological_Monitoring Regular Monitoring of Plasma Viral Load Dosing->Virological_Monitoring Immunological_Monitoring Monitoring of CD4+ T Cell Counts Virological_Monitoring->Immunological_Monitoring Endpoint Long-term Follow-up for Efficacy and Safety Immunological_Monitoring->Endpoint Stop End Endpoint->Stop

Figure 3: General workflow for in vivo efficacy studies in macaques.

Key Methodological Details:

  • Animal Models: Rhesus and cynomolgus macaques are the most common non-human primate models for HIV research. They are typically infected with SIV or SHIV.

  • Infection: Infection is usually established via intravenous or mucosal routes.

  • Treatment: Antiretroviral drugs are administered orally or via subcutaneous injection. Training macaques for voluntary oral drug administration is a technique used to mimic human adherence.

  • Pharmacokinetics: Plasma drug concentrations are frequently measured to ensure that they are within the therapeutic range and comparable to human data.[13]

  • Monitoring: Longitudinal monitoring of plasma viral load and CD4+ T cell counts is performed to assess the efficacy and immunological impact of the treatment. Safety parameters are also monitored throughout the study.

Conclusion and Future Directions

The benzoic acid derivative this compound presents a novel mechanism of action for an anti-HIV agent by targeting the integrase-LEDGF/p75 interaction. While initial in vitro findings are encouraging, the absence of in vivo efficacy data is a significant limitation in assessing its therapeutic potential.

In contrast, the standard-of-care integrase inhibitors have a wealth of preclinical in vivo data that has successfully translated into potent and durable viral suppression in clinical settings. The established humanized mouse and non-human primate models provide a clear pathway for the preclinical evaluation of new drug candidates like this compound.

For this compound to advance in the drug development pipeline, the following steps are critical:

  • In Vivo Efficacy Studies: Conducting well-designed in vivo studies in relevant animal models (e.g., humanized mice) is paramount to determine if the promising in vitro activity of this compound translates to viral suppression in a living organism.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive preclinical studies are needed to evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

  • Head-to-Head Comparison: Once in vivo efficacy is established, direct comparative studies against standard integrase inhibitors would be necessary to ascertain its relative potency and potential advantages.

Without these crucial data, this compound remains an interesting preclinical compound with a novel mechanism, but its future as a viable antiretroviral drug is uncertain. Further research is essential to bridge the current data gap and determine if this compound can offer a meaningful contribution to the arsenal (B13267) of anti-HIV therapies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of D77

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical substances is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the disposal of D77, identified as Delta this compound Nut Grade Adhesive. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulations.

The primary hazardous components in Delta this compound Nut Grade Adhesive are Polyglycol dimethacrylate and Cumene hydroperoxide.[1] These substances contribute to the product's classification as a skin and respiratory sensitizer, a serious eye irritant, and harmful to aquatic life with long-lasting effects.[1] Therefore, this compound must be treated as hazardous waste and disposed of accordingly.

Hazard Identification and Data Summary

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes the key hazard information provided in the Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Respiratory/Skin Sensitization H317: May cause an allergic skin reaction.[1]P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Hazardous to the Aquatic Environment H412: Harmful to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]

Experimental Protocols for Disposal

The disposal of this compound must be conducted in a controlled manner, following established hazardous waste management protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash containers.[2][3]

Personnel Protective Equipment (PPE): Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety glasses with side-shields or chemical splash goggles.[4]

  • Chemical-resistant gloves (e.g., nitrile, neoprene).[4]

  • A lab coat or other protective clothing.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label this compound waste as "Hazardous Waste."[6]

    • The waste must be segregated from other incompatible waste streams to prevent dangerous reactions.[7] Given its composition, it should not be stored with strong oxidizing agents, bases, or reducing agents.[8]

  • Container Management:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure lid.[6][7]

    • Keep the waste container closed except when adding waste.[6]

    • Do not overfill the container; leave adequate headspace (approximately 10%) to allow for expansion of vapors.[9]

  • Waste Collection:

    • For liquid this compound, carefully pour the waste into the designated hazardous waste container.

    • For empty this compound containers, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][10] After triple-rinsing and air drying, and with all labels removed or defaced, the container may be disposed of as non-hazardous waste.[10]

    • Contaminated materials such as gloves, absorbent pads, and labware should be placed in a sealed bag and disposed of as hazardous waste.[11]

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[9]

    • Ensure the storage area has secondary containment to capture any potential leaks.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][12]

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including the chemical name and quantity.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

D77_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify and Segregate Waste (Label as 'Hazardous Waste') ppe->identify container Use Designated, Labeled, and Closed Waste Container identify->container collect Collect this compound Waste (Liquid, Rinsate, Contaminated Materials) container->collect storage Store in Secure, Ventilated Area with Secondary Containment collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound hazardous waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.